1-(Allyloxy)decane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3295-96-3 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-prop-2-enoxydecane |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
DOUNTOLJWLULAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Allyloxy)decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(allyloxy)decane, a long-chain alkyl allyl ether. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of such ethers. This document details the experimental protocol, including reaction conditions, purification, and characterization of the final product. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to confirm the structure and purity of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of the synthesis and purification workflows to provide a clear visual understanding of the processes involved.
Introduction
This compound, also known as allyl decyl ether, is an organic compound with the chemical formula C₁₃H₂₆O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The presence of both a long aliphatic chain and a reactive allyl group makes this compound a potentially useful intermediate in organic synthesis. The allyl group can undergo a variety of chemical transformations, including polymerization, oxidation, and addition reactions, while the decyl group imparts significant lipophilicity to the molecule. This unique combination of functional groups makes it a molecule of interest for applications in materials science, surfactant chemistry, and as a building block in the synthesis of more complex organic molecules.
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a straightforward route to both symmetrical and unsymmetrical ethers.[1][2]
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable SN2 reaction that proceeds by the reaction of an alkoxide with a primary alkyl halide.[1] In the synthesis of this compound, the sodium salt of 1-decanol (sodium decoxide) is reacted with an allyl halide, typically allyl bromide.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of allyl ethers from unactivated alcohols.
Materials:
-
1-Decanol (C₁₀H₂₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide (C₃H₅Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Preparation of Sodium Decoxide: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) is prepared. The flask is cooled to 0 °C in an ice bath. To this suspension, 1-decanol (1 equivalent) is added dropwise via a syringe or dropping funnel. The reaction mixture is stirred at 0 °C for 1-2 hours, during which time the evolution of hydrogen gas should be observed.
-
Williamson Ether Synthesis: A solution of allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared sodium decoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to reflux (around 66 °C for THF) can be applied.
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel, and the aqueous layer is removed. The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]
Safety Precautions
-
Sodium hydride (NaH): is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture. In case of fire, use a dry chemical extinguisher. Do not use water.
-
Allyl bromide: is a toxic and lachrymatory liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
-
1-Decanol: may cause eye irritation.
-
Tetrahydrofuran (THF): is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.
Characterization of this compound
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆O | [4] |
| Molecular Weight | 198.34 g/mol | [4] |
| Boiling Point | 251 °C at 760 mmHg | |
| Density | 0.81 g/cm³ | |
| Appearance | Colorless liquid |
Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts for this compound are presented in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.87-5.95 | m | 1H | -OCH₂-CH =CH₂ |
| 5.15-5.24 | m | 2H | -OCH₂-CH=CH ₂ |
| 3.97 | d, J = 5.37 Hz | 2H | -OCH ₂-CH=CH₂ |
| 3.41 | t, J = 6.7 Hz | 2H | -CH ₂-O- |
| 1.60 | m | 2H | -CH₂-CH ₂-O- |
| 1.26 | br s | 14H | -(CH ₂)₇-CH₃ |
| 0.89 | t, J = 6.8 Hz | 3H | -CH₂-CH ₃ |
Data obtained from a 400 MHz spectrometer in CDCl₃ with TMS as an internal standard.[3]
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are outlined below.
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | -OCH₂-C H=CH₂ |
| ~117 | -OCH₂-CH=C H₂ |
| ~72 | -O-C H₂-CH=CH₂ |
| ~71 | -C H₂-O- |
| ~32 | -(C H₂)₈-CH₃ (multiple peaks) |
| ~29 | -(C H₂)₈-CH₃ (multiple peaks) |
| ~26 | -(C H₂)₈-CH₃ (multiple peaks) |
| ~23 | -(C H₂)₈-CH₃ (multiple peaks) |
| ~14 | -C H₃ |
Predicted chemical shifts based on typical values for similar structures.
The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2925, 2855 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~990, ~915 | Strong | =C-H bend (alkene) |
Characteristic IR absorption frequencies.[3]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and major fragments for this compound are as follows.
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 157 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 141 | [M - C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Predicted fragmentation pattern based on typical ether fragmentation.
Workflow Diagrams (Graphviz)
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The Williamson ether synthesis provides an effective and high-yielding route to this compound from readily available starting materials. The provided experimental protocol, along with the comprehensive spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development who may wish to prepare or utilize this versatile molecule. The clear presentation of quantitative data and workflow diagrams is intended to facilitate the reproduction of these results and the further investigation of this compound and its derivatives.
References
Spectroscopic Data of 1-(Allyloxy)decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyloxy)decane, an ether with both saturated and unsaturated hydrocarbon chains, serves as a valuable model compound in various chemical research areas, including surfactant studies and as an intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their laboratory work.
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data are predicted based on the known spectroscopic characteristics of its constituent functional groups: the allyl group (-CH₂-CH=CH₂) and the decyl group (- (CH₂)₉CH₃), connected by an ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | 5.85 - 6.00 | ddt | 1H |
| b | 5.20 - 5.35 | ddt | 1H |
| c | 5.10 - 5.20 | ddt | 1H |
| d | 3.95 - 4.05 | dt | 2H |
| e | 3.40 - 3.50 | t | 2H |
| f | 1.50 - 1.60 | quintet | 2H |
| g | 1.20 - 1.40 | m | 12H |
| h | 0.85 - 0.95 | t | 3H |
Predicted spectrum acquired in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 134.5 - 135.5 |
| 2 | 116.5 - 117.5 |
| 3 | 71.5 - 72.5 |
| 4 | 70.0 - 71.0 |
| 5 | 31.8 - 32.2 |
| 6 | 29.5 - 30.0 |
| 7 | 29.2 - 29.7 (multiple) |
| 8 | 25.9 - 26.3 |
| 9 | 22.6 - 23.0 |
| 10 | 14.0 - 14.5 |
Predicted spectrum acquired in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 - 3095 | Medium | =C-H stretch (alkene) |
| 2850 - 2960 | Strong | C-H stretch (alkane) |
| 1640 - 1650 | Medium | C=C stretch (alkene) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1090 - 1150 | Strong | C-O stretch (ether) |
| 910 - 920 & 990-1000 | Strong | =C-H bend (out-of-plane, alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 157 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 141 | [M - C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra of a liquid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.
-
Acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans will be required compared to ¹H NMR (typically 128 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one or two drops of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin, uniform liquid film.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration suitable for the specific mass spectrometer and ionization technique being used (typically in the µg/mL to ng/mL range).
-
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and will produce extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely produce a more prominent molecular ion peak.
-
Calibrate the mass analyzer using a known standard.
-
Set the appropriate mass range for data acquisition.
-
-
Spectrum Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Safety and Handling of 1-(Allyloxy)decane: A Technical Guide
Hazard Identification and Classification
Due to the presence of an allyl group and an ether linkage, 1-(Allyloxy)decane is anticipated to share hazards common to this chemical class. These include potential flammability, the ability to form explosive peroxides upon storage, and possible toxicity if ingested, inhaled, or absorbed through the skin.
Based on data from analogous compounds such as allyl ethyl ether and diallyl ether, this compound may be classified as follows:
-
Flammable Liquid: Ethers are generally flammable, and those with lower molecular weights are highly volatile.[1][2]
-
Peroxide Former: Like many ethers, it may form explosive peroxides when exposed to air and light.[1][2][3]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]
-
Skin and Eye Irritant: May cause skin and eye irritation.[1]
A general hazard identification and response workflow is outlined in the following diagram:
Caption: General workflow for hazard assessment and safe handling of a chemical with limited safety data.
Physical and Chemical Properties
Quantitative data for this compound is sparse. The table below includes available data for this compound and related compounds for comparison.
| Property | This compound | Allyl Ethyl Ether | Diallyl Ether |
| CAS Number | 3295-96-3[5][6][7] | 557-31-3[2] | 557-40-4 |
| Molecular Formula | C13H26O[5][7] | C5H10O[2] | C6H10O |
| Molecular Weight | 198.35 g/mol [5][7] | 86.13 g/mol | 98.14 g/mol |
| Boiling Point | Not available | 65 - 66 °C[8] | 94 - 95 °C |
| Flash Point | Not available | -21 °C[8] | -14 °C (approx.) |
| Density | Not available | 0.760 g/cm³[8] | 0.803 g/mL[4] |
Toxicological Data (Based on Surrogates)
No specific toxicological data exists for this compound. The following table summarizes data for other allyl ethers, which should be considered as potential indicators of hazard.
| Compound | LD50 Oral (Rat) | LC50 Inhalation (Rat) | LD50 Dermal (Rabbit) |
| Allyl Glycidyl Ether | 1600 mg/kg[9] | 3.1 mg/L (8 h)[9] | 2550 mg/kg[9] |
| Allyl Ethyl Ether | Toxic if swallowed[2] | Toxic if inhaled[2] | Toxic in contact with skin[2] |
| Diallyl Ether | Harmful if swallowed[4] | Harmful if inhaled | Toxic in contact with skin |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on general best practices for handling aliphatic ethers.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][10]
-
Ignition Sources: Ethers are highly flammable. Ensure the absence of open flames, hot plates, and other potential ignition sources in the handling area. Use of spark-proof equipment is recommended.[2][8][10]
-
Static Discharge: Ground all containers and equipment when transferring large volumes to prevent the buildup of static electricity, which can ignite flammable vapors.[1][2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or polyvinyl alcohol (PVA) gloves are generally suitable for incidental contact with ethers, but breakthrough times should be checked.[10] For prolonged contact or immersion, thicker, reusable gloves are necessary.[10]
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure skin is not exposed.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[2][8]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][11]
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[1][3]
-
Containers should be dated upon receipt and upon opening.[2][10]
-
Test for the presence of peroxides periodically, especially before distillation or concentration.
-
If crystals are observed in the liquid, this may indicate peroxide formation, and the material should be considered extremely dangerous.[2][8] Do not attempt to open the container and seek professional assistance for disposal.
-
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
The logical relationship for peroxide management is depicted below:
Caption: Decision workflow for the safe handling and use of peroxide-forming ethers.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] A water spray can be used to cool containers but may be ineffective at extinguishing the fire.[2][4]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[2]
Accidental Release
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Prevent entry into waterways. Dike the spill and collect the material with non-sparking tools.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not empty into drains.[1] Chemical waste should be handled by a licensed professional waste disposal service.
References
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allyl ether SDS, 557-40-4 Safety Data Sheets - ECHEMI [echemi.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 3295-96-3 [chemicalbook.com]
- 7. labshake.com [labshake.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
An In-depth Technical Guide to the Solubility of 1-(Allyloxy)decane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract: This document provides a comprehensive analysis of the solubility characteristics of 1-(Allyloxy)decane in various organic solvents. In the absence of specific published quantitative data, this guide leverages fundamental chemical principles to predict solubility. It also furnishes a detailed experimental protocol for the quantitative determination of its solubility, intended to aid researchers in generating empirical data.
Introduction: Understanding the Solubility of this compound
This compound (CAS: 3295-96-3) is an organic compound with the molecular formula C13H26O.[1][2] Its structure consists of a long, nonpolar ten-carbon decyl chain and a slightly more polar allyloxy group (a three-carbon chain with an ether linkage and a terminal double bond). The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like."[3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4]
The this compound molecule is dominated by the long hydrophobic decyl chain, making it a predominantly nonpolar compound. This is further supported by its high calculated LogP value of 5.35, which indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones.[5] The ether oxygen atom introduces a slight dipole moment, but this minor polarity is largely overshadowed by the extensive nonpolar hydrocarbon structure.[6] Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and less soluble in highly polar solvents.
Predicted Solubility Profile
While specific quantitative data is not available in the reviewed literature, a qualitative and predictive solubility profile can be constructed based on the structural characteristics of this compound and the properties of common organic solvents. Ethers are generally considered good solvents for a range of organic compounds due to their ability to dissolve both non-polar and weakly polar substances.[7]
The following table summarizes the predicted solubility of this compound in a selection of organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Highly Soluble | Both are nonpolar hydrocarbons. Solubility is driven by favorable van der Waals interactions. |
| Toluene | Nonpolar | Highly Soluble | Toluene is a nonpolar aromatic solvent that will readily solvate the nonpolar decyl chain. |
| Diethyl Ether | Weakly Polar | Highly Soluble | As an ether, it has similar polarity and will readily mix with this compound. |
| Chloroform | Weakly Polar | Highly Soluble | Chloroform is a good solvent for many organic compounds, including those with low polarity. |
| Ethyl Acetate | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic solutes. |
| Acetone | Polar Aprotic | Soluble | While more polar, acetone is a versatile solvent capable of dissolving many ethers.[6] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | The high polarity of acetonitrile may lead to less favorable interactions with the nonpolar solute. |
| Ethanol | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of ethanol is not ideally suited for solvating the large nonpolar molecule. |
| Methanol | Polar Protic | Sparingly to Insoluble | As a highly polar, hydrogen-bonding solvent, methanol is unlikely to effectively solvate the long hydrocarbon chain. |
| Water | Polar Protic | Insoluble | The large hydrophobic nature of the molecule prevents it from being soluble in water.[8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method involves creating a saturated solution and then quantifying the concentration of the solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, ethanol)
-
Scintillation vials or sealed test tubes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis instrument
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.
-
For more rapid and complete separation, the vial can be centrifuged at a controlled temperature.
-
-
Sample Extraction:
-
Carefully extract a precise volume of the clear, supernatant liquid (the saturated solution) using a micropipette or syringe. Be cautious not to disturb the undissolved solute at the bottom.
-
-
Dilution:
-
Accurately dilute the extracted sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.
-
A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
-
Visualization of Solubility Assessment Workflow
The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.
Caption: Workflow for solubility assessment of this compound.
References
- 1. This compound | 3295-96-3 [chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. education.com [education.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Decane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermal Stability of 1-(Allyloxy)decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyloxy)decane is an organic compound featuring a ten-carbon alkyl chain (decane) linked to an allyl group via an ether bond. Its molecular structure suggests a combination of properties derived from both the long, non-polar alkyl chain and the reactive allyl ether functionality. Understanding the thermal stability of this molecule is crucial for a variety of applications, including its use as a solvent, a reagent in organic synthesis, or a component in more complex formulations where it may be subjected to elevated temperatures. This guide will explore the expected thermal decomposition behavior of this compound based on established principles of organic chemistry and data from related compounds.
Predicted Thermal Stability and Decomposition Data
Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not prominently available. However, studies on polymeric systems containing allyl ethers have demonstrated good thermal stability. For instance, coatings derived from polyol allyl ethers have shown minimal weight loss at temperatures up to 300°C[1]. Based on this, the thermal stability of this compound is expected to be substantial.
The following table summarizes the predicted thermal stability data for this compound, extrapolated from literature on analogous compounds. It is crucial to note that these are estimated values and should be confirmed by experimental analysis for any critical applications.
| Parameter | Predicted Value/Range | Notes |
| Onset of Decomposition (Tonset) | 250 - 300 °C | Estimated based on the stability of the allyl ether group in polymeric matrices. The long alkyl chain is not expected to significantly lower this temperature. |
| Temperature at 5% Weight Loss (Td5) | ~300 °C | Based on data for thiol-ene coatings produced from polyol allyl ethers, which showed a 4% weight loss at 300°C[1]. |
| Major Decomposition Pathway | Retro-ene Reaction | This is the well-established, primary thermal decomposition mechanism for allyl ethers, proceeding through a six-membered cyclic transition state. |
| Primary Decomposition Products | 1-Decene, Acrolein | Predicted products from the retro-ene reaction of this compound. |
Primary Thermal Decomposition Pathway
The thermal decomposition of allyl ethers predominantly proceeds through a concerted, unimolecular mechanism known as the retro-ene reaction. This reaction involves a six-membered cyclic transition state and results in the formation of an alkene and a carbonyl compound. For this compound, this pathway would lead to the formation of 1-decene and acrolein.
At higher temperatures, alternative free-radical mediated decomposition pathways may become significant. These could involve homolytic cleavage of the C-O bonds of the ether or C-C bonds within the decane chain, leading to a more complex mixture of smaller hydrocarbon products.
Signaling Pathway Diagram: Retro-ene Decomposition of this compound
Caption: Retro-ene decomposition of this compound.
Experimental Protocols
To experimentally determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most direct method. Differential scanning calorimetry (DSC) can also provide valuable information on thermal transitions.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a general guideline for analyzing the thermal decomposition of a liquid organic compound like this compound.
Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Materials:
-
This compound sample
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Tare an appropriate TGA sample pan.
-
Using a micropipette, dispense 5-10 mg of this compound into the pan. Record the exact mass.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature at which 5% mass loss occurs (Td5).
-
Experimental Workflow Diagram
References
The Versatility of Allyl Ethers: A Technical Guide to Their Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Allyl ethers are a class of organic compounds that have garnered significant attention in the field of organic chemistry due to their unique reactivity and diverse applications. The presence of both an ether linkage and a reactive allyl group makes them valuable intermediates and building blocks in a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core applications of allyl ethers, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Allyl Ethers as Protecting Groups
The allyl group is a robust and versatile protecting group for hydroxyl functionalities, offering stability under a variety of reaction conditions, including those that are acidic and basic.[1][2] This stability allows for selective manipulation of other functional groups within a complex molecule. The true utility of the allyl protecting group lies in the mild and specific methods available for its removal.
Protection of Alcohols
The most common method for the synthesis of allyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an allyl halide.[3][4]
Experimental Protocol: Williamson Ether Synthesis of Allyl Phenyl Ether
This protocol describes the synthesis of allyl phenyl ether from phenol and allyl bromide.
Materials:
-
Phenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask to form the sodium phenoxide.
-
To the resulting solution, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 10% aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.
-
Purify the product by vacuum distillation.
Deprotection Strategies
The removal of the allyl group can be achieved through several methods, with palladium-catalyzed deprotection being one of the most efficient and mildest.[1][5]
Experimental Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether
This protocol outlines a general procedure for the deprotection of an aryl allyl ether using a palladium catalyst.[5]
Materials:
-
Aryl allyl ether
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Dissolve the aryl allyl ether (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the palladium(0) catalyst (e.g., 5 mol % Pd(PPh₃)₄) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
-
Purify the product by column chromatography if necessary.
Quantitative Data on Allyl Ether Protection and Deprotection
| Reaction Step | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Protection | Phenol | Allyl bromide, NaOH, Ethanol | Reflux, 3-4 h | ~85-95 | [6] |
| Protection | 2-Naphthol | 1-Bromobutane, NaOH, Ethanol | Reflux, 50 min | High | [7] |
| Deprotection | Aryl allyl ether | Pd(PPh₃)₄, K₂CO₃, Methanol | Room temp, 1-3 h | 82-97 | [5] |
| Deprotection | Allyl phenyl ether | 10% Pd/C, Ammonium formate | - | High | [8] |
The Claisen Rearrangement of Allyl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[9][10] When an allyl aryl ether is heated, it undergoes rearrangement to form an o-allylphenol.[11]
Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether
This protocol details the thermal rearrangement of allyl phenyl ether to 2-allylphenol.[6]
Materials:
-
Allyl phenyl ether
-
N,N-Diethylaniline (as a high-boiling solvent)
Procedure:
-
Place allyl phenyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-diethylaniline as a solvent.
-
Heat the mixture to a high temperature (typically 180-220 °C) and maintain reflux.
-
Monitor the reaction by TLC until the starting material is consumed (usually several hours).
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in diethyl ether and extract the 2-allylphenol with 10% aqueous NaOH.
-
Acidify the aqueous extract with concentrated HCl to precipitate the 2-allylphenol.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 2-allylphenol.
-
Purify the product by vacuum distillation.
Quantitative Data for the Claisen Rearrangement
| Substrate | Conditions | Product | Yield (%) | Reference |
| Allyl phenyl ether | Heat (180-220 °C) | 2-Allylphenol | ~70-85 | [6] |
| Allyl phenyl ether with meta-EWG | Heat | ortho-Allylphenol | 71 | [10] |
| Allyl phenyl ether with meta-EDG | Heat | para-Allylphenol | 69 | [10] |
Diagram of the Williamson Ether Synthesis and Claisen Rearrangement
Caption: Synthetic pathway from phenol to o-allylphenol.
Allyl Ethers in Polymer Chemistry
Allyl ethers are versatile monomers and cross-linking agents in polymer synthesis. Their reactivity can be harnessed through various polymerization techniques, including cationic and radical polymerization, to create polymers with tailored properties.
Cationic Polymerization
While simple allyl ethers are generally resistant to cationic polymerization under normal conditions, a tandem isomerization-cationic polymerization has been developed.[12] This process involves the initial isomerization of the allyl ether to a more reactive propenyl ether, which then readily undergoes cationic polymerization.[13]
Experimental Protocol: Tandem Isomerization/Cationic Polymerization of an Allyl Ether
This protocol is a general representation of the process described by Crivello and Rajaraman.[12]
Materials:
-
Allyl ether monomer
-
Transition metal catalyst (e.g., [Co₂(CO)₈])
-
Organosilane co-catalyst
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the allyl ether monomer in the anhydrous solvent.
-
Add the transition metal catalyst and the organosilane co-catalyst to the solution.
-
Stir the reaction mixture at room temperature. The polymerization is often rapid and exothermic.
-
Monitor the reaction by observing the increase in viscosity and by spectroscopic methods (e.g., FT-IR to follow the disappearance of the allyl double bond).
-
After the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Quantitative Data for Tandem Isomerization/Cationic Polymerization
| Monomer | Catalyst System | Conversion (%) | Molecular Weight (Mw, g/mol ) | Reference |
| 1-Allyloxyoctane | [Co₂(CO)₈] / Silane | 91 | 27,800 | [12] |
| 1-Allyloxydecane | [Co₂(CO)₈] / Silane | High | High | [12] |
| 1,2-Diallyloxyethane | [Co₂(CO)₈] / Silane | Lower (cross-linked) | Insoluble network | [12] |
Diagram of Tandem Isomerization/Cationic Polymerization
Caption: Workflow for the polymerization of allyl ethers.
Radical Polymerization and Cross-linking
Allyl ethers can also undergo radical polymerization, although they often act as retarders or transfer agents, leading to polymers with lower molecular weights.[2] However, multifunctional allyl ethers are effective cross-linking agents, forming three-dimensional polymer networks.[14] Allyl glycidyl ether (AGE) is a particularly interesting monomer as it contains both an allyl group and an epoxide ring, allowing for sequential or selective polymerization of each functionality.[15][16]
Experimental Protocol: Synthesis of Cross-linked Polymers using an Allyl Ether
This protocol provides a general method for the synthesis of a cross-linked polymer using a multifunctional allyl ether.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Multifunctional allyl ether (cross-linker)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the primary monomer and the multifunctional allyl ether cross-linker in the solvent.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).
-
Continue the reaction for several hours until a viscous solution or a gel is formed, indicating cross-linking.
-
Cool the reaction and precipitate the cross-linked polymer in a non-solvent.
-
Wash the polymer thoroughly and dry it under vacuum to constant weight.
-
Characterize the degree of cross-linking by swelling studies or spectroscopic analysis.
Quantitative Data for Allyl Glycidyl Ether (AGE) Polymerization
| Polymerization Type | Initiator/Catalyst | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Reference |
| Anionic ROP of epoxide | Potassium alkoxide/naphthalenide | 10-100 | 1.05-1.33 | [17] |
| Cationic ROP of epoxide | BF₃-H₂O | ~800 | 1.06 | [18] |
Diagram of Allyl Ether in Cross-linking
Caption: Role of allyl ethers in polymer cross-linking.
Conclusion
Allyl ethers are remarkably versatile molecules in organic chemistry, serving as reliable protecting groups, key reactants in powerful bond-forming reactions, and functional monomers in polymer synthesis. Their unique combination of a stable ether linkage and a reactive allyl group provides chemists with a wide array of synthetic possibilities. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize allyl ethers in their synthetic endeavors, from small molecule synthesis to the development of advanced polymer materials. The continued exploration of the reactivity of allyl ethers promises to unveil even more innovative applications in the future.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
- 15. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 16. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Allyloxy)decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 1-(Allyloxy)decane. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data on the subject, including its chemical identity, structural features, and spectroscopic profile. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a discussion of the conformational preferences of its flexible allyl and decyl chains. While this compound is not prominently featured in biological signaling pathways, its structural motifs are relevant to the study of ether lipids and related compounds.
Chemical and Physical Properties
This compound, also known as allyl decyl ether, is an organic molecule belonging to the ether functional group class. It consists of a ten-carbon decyl chain attached to an allyl group through an oxygen atom. The presence of both a long, saturated alkyl chain and a reactive allyl group imparts unique chemical characteristics to the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Citation |
| IUPAC Name | 1-(prop-2-en-1-yloxy)decane | [1] |
| Synonyms | Allyl decyl ether, 1-[(Prop-2-en-1-yl)oxy]decane, Decane, 1-(2-propen-1-yloxy)- | [1][2] |
| CAS Number | 3295-96-3 | [1][2] |
| Molecular Formula | C₁₃H₂₆O | [1][2] |
| Molecular Weight | 198.35 g/mol | [1][2] |
| Boiling Point | Data not available in cited literature | |
| Melting Point | Data not available in cited literature | |
| Density | Data not available in cited literature |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central oxygen atom bridging a saturated decyl chain and an unsaturated allyl group. The decyl chain, being a long n-alkane, is highly flexible and can adopt numerous conformations in space. In non-polar environments or the solid state, it is expected to favor a low-energy, extended all-trans conformation to minimize steric hindrance.
The conformational landscape of the allyloxy moiety is more complex due to the presence of the C=C double bond and the ether linkage. Studies on simpler allyl ethers, such as allyl ethyl ether, have shown that the molecule exists as a mixture of several stable conformers at room temperature. The relative energies of these conformers are determined by a balance of steric and electronic effects, including hyperconjugation. The orientation of the allyl group relative to the ether oxygen and the subsequent alkyl chain will influence the overall shape and reactivity of the molecule.
Caption: Molecular structure of this compound.
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features |
| ¹H NMR | δ 5.87–5.95 (m, 1H, -CH=), δ 5.15–5.24 (m, 2H, =CH₂), δ 3.97 (d, J = 5.37 Hz, 2H, -O-CH₂-allyl), δ 3.41 (t, J = 13.67 Hz, 2H, -O-CH₂-decyl), δ 1.6 (m, 2H), δ 1.26 (broad s, 14H), δ 0.89 (t, J = 13.2 Hz, 3H, -CH₃) |
| ¹³C NMR | Predicted ranges: δ 135 (C=), δ 117 (=CH₂), δ 72 (-O-CH₂-allyl), δ 70 (-O-CH₂-decyl), δ 14-32 (decyl chain carbons) |
| IR (Infrared) | 1660 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (C-O-C stretch) |
| Mass Spec. | Expected fragmentation includes loss of the allyl group (m/z 41), loss of the decyl group (m/z 141), and alpha-cleavage adjacent to the ether oxygen. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6][7]
Materials:
-
1-Decanol
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium iodide (TBAI) (catalyst)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), a pellet of potassium hydroxide (approximately 2 mmol), and a catalytic amount of TBAI (5 mol%) is prepared.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 2.5 hours), the solid KOH pellet is removed.
-
Excess allyl bromide is removed by distillation under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (95:5) to yield pure allyl decyl ether.
Caption: Williamson ether synthesis workflow for this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 1-(Allyloxy)decane in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyloxy)decane is a functional monomer that holds significant promise in the synthesis of advanced polymeric materials. Its unique structure, combining a long hydrophobic decane chain with a reactive allyl ether group, allows for the creation of polymers with tailored properties. The vinyl ether moiety enables controlled polymerization through cationic methods, yielding well-defined polymer backbones. The pendant allyl group serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This capability is particularly valuable in the development of materials for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and functional coatings.
These application notes provide an overview of the polymerization of this compound, focusing on living cationic polymerization and subsequent post-polymerization modification. Detailed experimental protocols are provided to guide researchers in the synthesis and functionalization of poly(this compound).
Polymerization of this compound
The polymerization of this compound, as a vinyl ether, is most effectively achieved through cationic polymerization.[1][2] Modern controlled polymerization techniques, such as living cationic polymerization and cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer excellent control over molecular weight, narrow molecular weight distributions (Đ), and polymer architecture.[1][3][4] These methods are crucial for producing well-defined polymers suitable for high-performance applications.
Living cationic polymerization of vinyl ethers can be initiated by a variety of systems, often involving a protonic acid in combination with a Lewis acid, or by using stable organic acids.[1][4] The choice of initiator, solvent, and temperature can significantly influence the polymerization kinetics and the properties of the resulting polymer.
Post-Polymerization Modification
A key feature of poly(this compound) is the presence of the pendant allyl groups, which are amenable to a variety of chemical transformations. This allows for the synthesis of functional polymers from a common backbone. One of the most efficient methods for modifying the allyl group is the thiol-ene "click" reaction.[5][6] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for creating diverse and complex polymer structures.[5]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of poly(this compound) via living cationic polymerization and its subsequent modification.
| Parameter | Poly(this compound) | Thiol-Modified Polymer |
| Monomer | This compound | - |
| Polymerization Method | Living Cationic Polymerization | - |
| Initiator System | 1-(isobutoxy)ethyl acetate / Et1.5AlCl1.5 | - |
| Target Degree of Polymerization (DP) | 100 | - |
| Number-Average Molecular Weight (Mn, g/mol ) | ~20,000 | >20,000 (depends on thiol) |
| Polydispersity Index (Đ) | < 1.2 | < 1.2 |
| Modification Reaction | - | Thiol-Ene Click Reaction |
| Thiol Reagent | - | 1-Thioglycerol |
| Conversion of Allyl Groups (%) | - | > 95% |
| Appearance | Viscous liquid to waxy solid | Varies with modification |
| Solubility | Soluble in common organic solvents (THF, CH2Cl2, Toluene) | Varies with modification |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Living Cationic Polymerization
This protocol describes a general procedure for the living cationic polymerization of this compound.
Materials:
-
This compound (monomer)
-
1-(isobutoxy)ethyl acetate (initiator)
-
Ethylaluminum sesquichloride (Et1.5AlCl1.5) in hexane (Lewis acid co-initiator)
-
Anhydrous toluene (solvent)
-
Anhydrous methanol (quenching agent)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of this compound monomer to the flask.
-
Add the calculated amount of 1-(isobutoxy)ethyl acetate initiator to the monomer solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add the ethylaluminum sesquichloride solution dropwise to the stirred reaction mixture to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the conversion by taking aliquots for analysis (e.g., 1H NMR or GC).
-
Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by 1H and 13C NMR for structure confirmation.
Protocol 2: Post-Polymerization Modification via Thiol-Ene Click Reaction
This protocol describes the functionalization of the pendant allyl groups of poly(this compound) with a thiol.
Materials:
-
Poly(this compound)
-
Thiol of choice (e.g., 1-thioglycerol for introducing hydroxyl groups)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
UV lamp (365 nm)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the poly(this compound) in the chosen anhydrous solvent in a quartz reaction vessel equipped with a magnetic stir bar.
-
Add the thiol in a slight molar excess relative to the allyl groups on the polymer.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.
-
Monitor the progress of the reaction by 1H NMR by observing the disappearance of the signals corresponding to the allyl protons.
-
Once the reaction is complete (typically 1-4 hours), precipitate the modified polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolate the functionalized polymer by filtration, wash thoroughly with the non-solvent to remove unreacted thiol and initiator, and dry under vacuum.
-
Characterize the final product by 1H NMR to confirm the modification and by GPC to ensure no significant chain degradation has occurred.
Visualizations
Caption: Workflow for the synthesis and functionalization of poly(this compound).
Caption: Logical relationship of key components in the synthesis and modification process.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Surface Modification using 1-(Allyloxy)decane
Introduction
Surface modification is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The ability to tailor the surface properties of a substrate without altering its bulk characteristics allows for the enhancement of biocompatibility, drug delivery efficiency, and sensor sensitivity. 1-(Allyloxy)decane is a versatile molecule for surface modification, combining a reactive allyl group with a ten-carbon alkyl chain. The allyl group serves as a handle for covalent attachment to surfaces via robust and efficient reactions such as thiol-ene click chemistry or hydrosilylation. The decane chain imparts hydrophobicity, which can be leveraged to control protein adsorption, cellular adhesion, and the release kinetics of therapeutic agents. This application note details the use of this compound for the functionalization of surfaces, providing protocols for common modification techniques and outlining potential applications in research and drug development.
Key Applications
-
Biomaterial Functionalization: Modifying the surfaces of implants and tissue engineering scaffolds to improve their integration with biological systems and reduce foreign body response.
-
Drug Delivery Systems: Engineering the surface of nanoparticles and microparticles to control drug loading and release profiles.
-
Biosensor Development: Creating well-defined hydrophobic surfaces to enhance the sensitivity and specificity of diagnostic devices.
-
Antifouling Coatings: Developing surfaces that resist non-specific protein adsorption and biofilm formation.
Experimental Protocols
Protocol 1: Surface Modification of Thiol-Functionalized Surfaces via Thiol-Ene Click Chemistry
This protocol describes the attachment of this compound to a surface previously functionalized with thiol groups. The reaction proceeds via a radical-mediated addition of the thiol to the allyl double bond, forming a stable thioether linkage.
Materials:
-
Thiol-functionalized substrate (e.g., thiol-silanized glass slide, gold surface with a thiol self-assembled monolayer)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, oxygen-free solvent (e.g., toluene, dichloromethane)
-
UV lamp (365 nm)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Substrate Preparation: Ensure the thiol-functionalized substrate is clean and dry. If necessary, clean with a suitable solvent and dry under a stream of nitrogen.
-
Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), prepare a solution of this compound and the photoinitiator in the chosen solvent. A typical concentration is 10-50 mM of this compound and 1-5 mol% of the photoinitiator relative to the alkene.
-
Surface Reaction: Immerse the thiol-functionalized substrate in the reaction solution.
-
UV Curing: Expose the substrate to UV light (365 nm) for 1-2 hours at room temperature. The reaction vessel should be made of a UV-transparent material (e.g., quartz).
-
Washing: After irradiation, remove the substrate from the solution and wash it thoroughly with the reaction solvent to remove any unreacted reagents. Follow with washes in a series of solvents of decreasing polarity (e.g., toluene, ethanol, water) to ensure a clean surface.
-
Drying: Dry the modified substrate under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Characterization: The modified surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Workflow for Thiol-Ene Click Chemistry
Caption: Workflow for surface modification via thiol-ene click chemistry.
Protocol 2: Surface Modification of Hydrogen-Terminated Silicon Surfaces via Hydrosilylation
This protocol details the attachment of this compound to a hydrogen-terminated silicon (Si-H) surface. The reaction involves the addition of the Si-H bond across the allyl double bond, forming a stable Si-C linkage.
Materials:
-
Silicon wafer
-
Hydrofluoric acid (HF), buffered or dilute
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., toluene or mesitylene)
-
Platinum catalyst (e.g., Karstedt's catalyst) or UV lamp (254 nm) for initiation
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Silicon Surface Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha or RCA clean). Caution: Piranha solution is extremely corrosive and reactive.
-
Etch the cleaned wafer in a dilute HF solution (e.g., 2-5% in deionized water) for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafer with deionized water and dry it thoroughly under a stream of nitrogen. The resulting Si-H surface should be hydrophobic.
-
-
Reaction Setup:
-
Thermal Method: In an inert atmosphere, immerse the freshly prepared Si-H wafer in a solution of this compound in an anhydrous, high-boiling solvent like mesitylene. Heat the solution to 120-160 °C for 2-4 hours.
-
Catalytic Method: In an inert atmosphere, immerse the Si-H wafer in a solution of this compound in anhydrous toluene. Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, ~10 µL per 10 mL of solution). Allow the reaction to proceed at room temperature for 2-12 hours.
-
Photochemical Method: In an inert atmosphere, immerse the Si-H wafer in neat, deoxygenated this compound. Irradiate with UV light (254 nm) for 2-8 hours at room temperature.
-
-
Washing: After the reaction, remove the wafer and sonicate it in fresh solvent (toluene or hexane) to remove any physisorbed molecules. Follow with rinsing in ethanol and deionized water.
-
Drying: Dry the modified wafer under a stream of nitrogen.
-
Characterization: Analyze the surface using contact angle measurements, XPS, and AFM to confirm the presence and quality of the organic monolayer.
Hydrosilylation Reaction Pathways
Caption: Initiation methods for the hydrosilylation of this compound.
Data Presentation
The success of the surface modification can be quantified using various surface analysis techniques. The following table presents hypothetical data for the characterization of a silicon surface before and after modification with this compound via hydrosilylation.
| Parameter | Unmodified Si-H Surface | This compound Modified Surface | Technique |
| Static Water Contact Angle | ~85° | ~105° | Goniometry |
| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | AFM |
| Elemental Composition (C 1s) | Not significant | ~20-30 atomic % | XPS |
| Elemental Composition (O 1s) | < 5 atomic % | ~5-10 atomic % | XPS |
| Elemental Composition (Si 2p) | ~95 atomic % | ~60-70 atomic % | XPS |
Signaling Pathways and Logical Relationships
The choice of surface modification strategy depends on the available functional groups on the substrate. The following diagram illustrates the decision process for selecting an appropriate method for attaching this compound.
Decision Tree for Surface Functionalization
Caption: Logic for selecting a modification strategy for this compound.
This compound is a valuable reagent for imparting hydrophobic properties to a variety of surfaces. The presence of a terminal allyl group allows for its covalent attachment through efficient and well-established chemical reactions. The protocols and characterization data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their surface modification endeavors. The ability to create well-defined, hydrophobic monolayers opens up possibilities for controlling biological interactions at interfaces, which is of paramount importance in the design of next-generation biomedical devices and therapeutic delivery systems.
Application Note: 1-(Allyloxy)decane in Cross-Linking Reactions
Introduction
Extensive research into the scientific literature and chemical databases has revealed no documented applications of "1-(Allyloxy)decane" as a cross-linking agent. This compound, which possesses a terminal allyl group and a ten-carbon alkyl chain, theoretically has the potential to participate in cross-linking reactions, particularly through mechanisms involving the allyl functional group. However, no established protocols or experimental data could be found to support its use in this context.
This application note, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available information on this specific application. While we cannot provide established protocols, we will outline a hypothetical experimental workflow for evaluating the potential of this compound as a cross-linking agent. This is intended to serve as a starting point for researchers interested in exploring its novel use.
Hypothetical Experimental Workflow for Evaluating this compound as a Cross-Linking Agent
The following diagram outlines a potential workflow for investigating the cross-linking capabilities of this compound. This workflow is based on general principles of polymer chemistry and cross-linking reactions and would require significant optimization and validation.
Figure 1. A hypothetical workflow for the investigation of this compound as a novel cross-linking agent.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols that would need to be adapted and optimized for a specific polymer system.
1. Materials
-
Monomer (e.g., Methyl Methacrylate, Styrene, Acrylamide)
-
This compound (as potential cross-linker)
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator like Irgacure 2959)
-
Solvent (if applicable, e.g., Toluene, Dimethylformamide)
-
Nitrogen or Argon gas for inert atmosphere
2. General Protocol for Thermal Cross-Linking
-
In a reaction vessel, dissolve the chosen monomer and a specific molar percentage of this compound in an appropriate solvent (if necessary).
-
Add the thermal initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain for a set period (e.g., 4-24 hours).
-
After the reaction, precipitate the polymer in a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry under vacuum.
3. Characterization
-
FTIR Spectroscopy: To confirm the incorporation of the allyl group from this compound into the polymer and to monitor the disappearance of the monomer double bonds.
-
Swell Test: To determine the degree of cross-linking. A small piece of the cross-linked polymer is weighed and then immersed in a good solvent. The swollen weight is measured after equilibrium is reached. The swelling ratio can be calculated, with a lower ratio indicating a higher degree of cross-linking.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the cross-linked material compared to the non-cross-linked polymer.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical data set that one might aim to collect during the optimization phase of the investigation.
| Experiment ID | Monomer:Cross-linker Molar Ratio | Initiator (AIBN) (mol%) | Reaction Temp (°C) | Swelling Ratio (in Toluene) | Glass Transition Temp (Tg) (°C) |
| EXP-01 | 100:1 | 0.5 | 70 | 8.5 | 110 |
| EXP-02 | 100:2 | 0.5 | 70 | 6.2 | 115 |
| EXP-03 | 100:5 | 0.5 | 70 | 3.1 | 125 |
| EXP-04 | 100:2 | 1.0 | 70 | 5.8 | 116 |
| EXP-05 | 100:2 | 0.5 | 80 | 5.5 | 118 |
While "this compound" is not a recognized cross-linking agent with established protocols, its chemical structure suggests potential for such applications. The provided hypothetical workflow, protocols, and data tables are intended to guide researchers in the initial exploration of this compound's capabilities. Any investigation into the use of this compound for cross-linking would represent a novel area of research and would require rigorous experimentation and characterization to validate its efficacy and determine its suitability for any given application. Researchers are encouraged to perform thorough safety assessments before undertaking any new experimental work.
Abstract
This application note presents a detailed protocol for the analysis of 1-(allyloxy)decane and related long-chain alkyl ethers using High-Performance Liquid Chromatography (HPLC). The method is suitable for purity assessment, impurity profiling, and quality control in research, development, and manufacturing environments. This document provides a comprehensive experimental protocol, including sample preparation, and discusses the potential impurities arising from the common synthesis route.
Introduction
This compound is a long-chain alkyl ether with applications in various fields of chemical synthesis. As with any synthetic compound, particularly in the pharmaceutical and specialty chemical industries, a robust analytical method is required to ensure its purity and to identify and quantify any process-related impurities. The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of a decyl alcohol salt with an allyl halide. Potential impurities from this process include unreacted starting materials (e.g., 1-decanol and allyl bromide) and byproducts from side reactions.
Due to the non-polar and hydrophobic nature of this compound and its likely impurities, reversed-phase HPLC (RP-HPLC) is the analytical technique of choice. This method separates compounds based on their hydrophobicity, where more non-polar compounds have a stronger interaction with the non-polar stationary phase and thus exhibit longer retention times.
Experimental Protocol
This section details the necessary reagents, instrumentation, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD). An ELSD is recommended for compounds lacking a strong chromophore.
-
Column: A reversed-phase C18 column is recommended. A suitable example is a Newcrom R1, 4.6 x 150 mm, 5 µm particle size column.[1]
-
Mobile Phase: Acetonitrile (ACN) and water are the primary mobile phase components. A typical starting point is a mixture of ACN and water (e.g., 80:20 v/v). For method optimization, a gradient elution may be employed. To improve peak shape, a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility), can be added to the mobile phase.[1]
-
Solvents and Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (or formic acid), and analytical standards of this compound, 1-decanol, and allyl bromide.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare stock solutions of potential impurities (1-decanol, allyl bromide) at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Newcrom R1 C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile/Water/Phosphoric Acid (e.g., 80:20:0.1 v/v/v) or a gradient for impurity profiling. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm (for allyl bromide) or ELSD (for all compounds) |
Data Presentation
The retention of this compound and its related compounds is primarily driven by their hydrophobicity. In a reversed-phase system, the elution order is expected to be from the most polar to the least polar compound.
Table 1: Expected Elution Order and Estimated Retention Times
| Compound Name | Structure | Expected Retention Time (min) | Rationale for Elution Order |
| Allyl Bromide | CH₂=CHCH₂Br | Early Eluting | Small, relatively polar molecule. |
| 1-Decanol | CH₃(CH₂)₈CH₂OH | Intermediate | The hydroxyl group provides some polarity, but the C10 alkyl chain is significantly hydrophobic. |
| This compound | CH₃(CH₂)₉OCH₂CH=CH₂ | Late Eluting | The long C10 alkyl chain and the ether linkage result in a highly non-polar molecule with strong retention on a C18 column. |
| Didecyl Ether | (CH₃(CH₂)₉)₂O | Very Late Eluting | A potential byproduct, highly hydrophobic due to two C10 chains. |
Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase composition. The values presented are for illustrative purposes based on general chromatographic principles.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Williamson ether synthesis provides a clear logical relationship between the starting materials, the desired product, and potential impurities.
Experimental Workflow
The overall analytical workflow for the HPLC analysis of this compound is summarized in the following diagram.
Conclusion
The reversed-phase HPLC method described in this application note is a reliable and robust approach for the analysis of this compound and its related compounds. The method is capable of separating the main component from its potential process-related impurities, making it suitable for quality control and purity assessment in various scientific and industrial settings. The provided experimental protocol and workflow diagrams offer a clear guide for researchers and analysts.
References
Application Notes and Protocols: 1-(Allyloxy)decane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[1] The allyl ether is a well-established and versatile protecting group for alcohols, valued for its straightforward installation, general stability under a range of conditions, and selective removal under mild conditions.[2][3] This document provides detailed application notes and protocols for the use of 1-(allyloxy)decane as a specific long-chain alkyl allyl ether protecting group for alcohols. The long decyl chain of this compound can impart increased lipophilicity to the protected molecule, which may be advantageous in certain synthetic strategies and for the purification of nonpolar intermediates.
Advantages of the 1-(Allyloxy)decyl Protecting Group
The 1-(allyloxy)decyl group offers several benefits as a protecting group for alcohols:
-
Ease of Introduction: The ether linkage is readily formed under standard Williamson ether synthesis conditions.[4]
-
Stability: Allyl ethers are stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as various oxidizing and reducing agents.[2][3]
-
Orthogonality: The deprotection of allyl ethers can be achieved under conditions that do not affect many other common protecting groups, such as silyl ethers, benzyl ethers, and esters. This allows for selective deprotection in complex molecules.
-
Mild Deprotection Conditions: Removal of the allyl group is typically accomplished under mild, neutral, or basic conditions, often employing transition metal catalysts.[2][5][6] This is in contrast to other protecting groups that may require harsh acidic or basic hydrolysis.
-
Increased Lipophilicity: The C10 alkyl chain of this compound can enhance the solubility of polar substrates in nonpolar organic solvents, potentially simplifying reaction workups and chromatographic purification.
Experimental Protocols
Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using 1-bromo-3-decoxypropane (the bromide derivative of this compound) via the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
Primary alcohol
-
1-Bromo-3-decoxypropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-3-decoxypropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-(allyloxy)decyl protected alcohol.
Quantitative Data for Protection of 1-Decanol:
| Parameter | Value |
| Substrate | 1-Decanol |
| Reagents | NaH, 1-Bromo-3-decoxypropane |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield | 85-95% |
Deprotection of a 1-(Allyloxy)decyl Protected Alcohol
This protocol outlines a common two-step deprotection procedure involving isomerization of the allyl ether to a vinyl ether, followed by mild acidic hydrolysis.
Reaction Scheme:
Caption: Workflow for the protection of a primary alcohol using this compound.
Caption: General workflow for the deprotection of a 1-(allyloxy)decyl ether.
Caption: Orthogonal deprotection strategy for a molecule with multiple protecting groups.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Application Note: Synthesis of 1-(Allyloxy)decane via Williamson Ether Synthesis
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-(Allyloxy)decane, a long-chain alkyl allyl ether. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This procedure involves the reaction of 1-decanol with allyl bromide in the presence of a base and a phase-transfer catalyst, affording the desired product in high yield. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, providing a straightforward and efficient method for the preparation of this and similar compounds.
Introduction
This compound and related long-chain alkyl allyl ethers are valuable intermediates in organic synthesis. The presence of both a long alkyl chain and a reactive allyl group allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is a classic and reliable method for the preparation of such ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This application note details a specific protocol for the synthesis of this compound from commercially available starting materials.
Reaction Scheme
The synthesis of this compound proceeds via the deprotonation of 1-decanol by a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with allyl bromide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure described by Rao and Senthilkumar for the synthesis of allyl decyl ether.[1]
Materials:
-
1-decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI)
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-decanol (166 mg, 1.05 mmol), allyl bromide (0.35 mL, 4.04 mmol), one pellet of potassium hydroxide (approximately 120 mg, ~2 mmol), and tetrabutylammonium iodide (5 mol%).
-
Stir the mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.
-
The crude product is then purified by column chromatography on a short pad of silica gel (100–200 mesh, 1 × 5 cm column).
-
Elute the column with a mixture of hexane and ethyl acetate (95:5) to obtain the pure this compound.
-
The final product is a colorless oil.
Data Presentation
| Parameter | Value |
| Yield | 95%[1] |
| Appearance | Colorless oil |
| IR (neat) | 1100, 1660 cm⁻¹[1] |
| ¹H NMR (CDCl₃) | δ 5.87–5.95 (m, 1H), δ 5.15–5.24 (m, 2H), δ 3.97 (d, J = 5.37 Hz, 2H), δ 3.41 (t, J = 13.67 Hz, 2H), δ 1.6 (m, 2H), δ 1.26 (broad s, 14H), δ 0.89 (t, J = 13.2 Hz, 3H)[1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis provides a highly efficient and straightforward method for the preparation of this compound from readily available starting materials. The protocol described herein, utilizing potassium hydroxide as the base and TBAI as a phase-transfer catalyst, results in a high yield of the desired product. This application note serves as a practical guide for the synthesis of this and other long-chain alkyl allyl ethers for applications in organic synthesis and materials science.
References
The Role of 1-(Allyloxy)decane in the Preparation of Functional Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Allyloxy)decane is a versatile monomer utilized in the synthesis of functional polymers. Its terminal allyl group provides a reactive handle for polymerization, while the decyl chain imparts hydrophobicity and can influence the thermal and mechanical properties of the resulting polymer. A key application of this compound is in tandem isomerization/cationic polymerization (TICAP), a process that converts the allyl ether into a more reactive vinyl ether in situ, leading to the formation of high molecular weight polymers. The resulting poly(1-(propenoxy)decane) can be further modified, opening avenues for the creation of advanced materials with tailored functionalities for applications in drug delivery, coatings, and nanotechnology.
Introduction
Functional polymers, those bearing reactive groups, are at the forefront of materials science and biomedical research. The ability to introduce specific chemical moieties onto a polymer backbone allows for the precise control of its physical, chemical, and biological properties. Allyl ethers, such as this compound, are an important class of monomers for the synthesis of functional polymers. The allyl group is generally less reactive in cationic polymerization compared to vinyl ethers. However, the development of tandem isomerization/cationic polymerization (TICAP) has provided an efficient route to polymerize allyl ethers. This technique utilizes a catalyst system that first isomerizes the allyl ether to the corresponding vinyl ether, which then readily undergoes cationic polymerization.
This document provides detailed application notes and experimental protocols for the preparation of functional polymers using this compound, focusing on the TICAP method.
Data Presentation
Table 1: Tandem Isomerization/Cationic Polymerization of this compound
| Entry | Catalyst System | Monomer/Catalyst Ratio | Reaction Time (s) | Conversion (%) | Mw ( g/mol ) |
| 1 | Co₂(CO)₈ / Diphenylsilane | 100 / 1.5 / 4 | 100 | 91 | 27,800 |
Data extracted from a study on the tandem isomerization/cationic polymerization of allyl ethers.[1]
Experimental Protocols
Protocol 1: Tandem Isomerization/Cationic Polymerization of this compound
This protocol describes the synthesis of poly(1-(propenoxy)decane) from this compound via tandem isomerization/cationic polymerization (TICAP).
Materials:
-
This compound (monomer)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)
-
Diphenylsilane (co-catalyst/initiator)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Ethanol (for precipitation)
-
n-Decane (internal standard for GC analysis, optional)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound and solvent over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure before use. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst system. For example, dissolve Co₂(CO)₈ and diphenylsilane in the anhydrous solvent.
-
Initiation of Polymerization: Vigorously stir the monomer solution and inject the catalyst solution via syringe. A spontaneous exothermic reaction may be observed.[1]
-
Reaction Monitoring: The progress of the polymerization can be monitored by real-time infrared (RTIR) spectroscopy by observing the disappearance of the allyl double bond peak at approximately 1648 cm⁻¹.[1] Alternatively, samples can be withdrawn at different time intervals and analyzed by gas chromatography (GC) to determine monomer conversion.
-
Termination and Polymer Isolation: After the desired reaction time (e.g., 100 seconds for high conversion), terminate the polymerization by exposing the reaction mixture to air.[1]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as ethanol.
-
Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by:
-
¹H NMR Spectroscopy: To confirm the structure of the polymer. The spectra of polymers derived from 1-(allyloxy)octane by TICAP and 1-propenoxyoctane by photoinitiated cationic polymerization have been shown to be identical, confirming the isomerization step.[1]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Mandatory Visualizations
Diagram 1: Tandem Isomerization/Cationic Polymerization (TICAP) Workflow
Caption: Workflow for the synthesis of poly(1-(propenoxy)decane) via TICAP.
Diagram 2: Logical Relationship in TICAP
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Allyloxy)decane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Allyloxy)decane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In this specific synthesis, the alkoxide is generated from 1-decanol, which then reacts with an allyl halide (e.g., allyl bromide) to form the desired ether.[3]
Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?
Low yields are a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Deprotonation of 1-Decanol: The reaction requires the formation of the decoxide ion. If the base used is not strong enough or used in insufficient quantity, the equilibrium will favor the starting alcohol, leading to a lower concentration of the nucleophile.
-
Side Reactions: The primary competing reaction is the E2 elimination of the allyl halide, which is favored by sterically hindered or strong bases.[2]
-
Solution: Use a primary allyl halide (e.g., allyl bromide or chloride) as they are less prone to elimination reactions.[2] While strong bases are necessary, extremely bulky bases should be avoided if elimination is a significant issue.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[3]
-
Solution: The Williamson ether synthesis is typically conducted at temperatures ranging from 50-100°C.[1] However, for the synthesis of this compound, reactions at room temperature for a longer duration (e.g., 16 hours) have been shown to be effective.[3] It is crucial to find the optimal balance between reaction rate and selectivity.
-
-
Choice of Solvent: The solvent plays a critical role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[1] These solvents solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react. Solvent-free conditions in the presence of a phase-transfer catalyst have also been reported to give high yields.[3]
-
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
The most common byproduct in this synthesis is the elimination product, propene, formed from the allyl halide. Another potential, though less common, side reaction is C-alkylation of the alkoxide.
-
Minimizing Elimination: As mentioned above, using a primary allyl halide is the most effective strategy. Additionally, carefully controlling the reaction temperature can help favor substitution over elimination.
-
Minimizing Other Byproducts: Ensuring an inert atmosphere (e.g., by using nitrogen or argon) can prevent oxidation of the reactants or products. Proper purification techniques are also essential to remove any unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive base | Use fresh, high-purity base (e.g., NaH, KOH). |
| Poor quality starting materials | Ensure 1-decanol and allyl halide are pure and dry. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature incrementally. | |
| Significant Byproduct Formation (Elimination) | Sterically hindered base | While a strong base is needed, avoid excessively bulky bases if elimination is prevalent. |
| High reaction temperature | Optimize the temperature to favor the SN2 pathway. A lower temperature for a longer duration may be beneficial. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add brine (saturated NaCl solution) to break up emulsions during aqueous extraction. |
| Incomplete removal of solvent | Use a rotary evaporator to efficiently remove the solvent before purification. | |
| Co-elution of product and impurities | Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system may be required for the long-chain ether. |
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound based on the principles of the Williamson ether synthesis.
Table 1: Effect of Base on Yield
| Base | Typical Solvent | Relative Basicity | Expected Yield | Notes |
| Sodium Hydride (NaH) | DMF, THF | Very Strong | High | Irreversibly deprotonates the alcohol, driving the reaction to completion. |
| Potassium Hydroxide (KOH) | Solvent-free, DMSO | Strong | High | Effective and cost-efficient. Can be used with a phase-transfer catalyst.[3] |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Moderate to High | The conjugate base of the solvent can lead to side reactions (trans-etherification if the alkyl halide is not allyl). |
Table 2: Effect of Solvent on Yield
| Solvent | Solvent Type | Expected Yield | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent for SN2 reactions as it solvates cations well.[1] |
| Acetonitrile | Polar Aprotic | High | Another good choice for SN2 reactions.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Commonly used, especially with NaH.[2] |
| Solvent-free | N/A | High | Can be very efficient, often used with a phase-transfer catalyst like TBAI.[3] |
| Ethanol | Protic | Lower | Can solvate the alkoxide, reducing its nucleophilicity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Allyl Decyl Ether) [3]
This protocol is adapted from a literature procedure that reports a high yield (95%).
Materials:
-
1-Decanol (1.05 mmol, 166 mg)
-
Allyl bromide (4.04 mmol, 0.35 mL)
-
Potassium hydroxide (KOH) pellets (approx. 2 mmol, 120 mg)
-
Tetrabutylammonium iodide (TBAI) (5 mol%)
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh)
Procedure:
-
In a round-bottom flask, combine 1-decanol (166 mg, 1.05 mmol), allyl bromide (0.35 mL, 4.04 mmol), a potassium hydroxide pellet (approx. 120 mg, 2 mmol), and TBAI (5 mol%).
-
Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the unreacted KOH pellet.
-
Distill the mixture under reduced pressure to remove excess allyl bromide.
-
Load the crude product onto a short column of silica gel (100-200 mesh).
-
Elute the product with a mixture of hexane and ethyl acetate (95:5).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.
Visualizations
References
Technical Support Center: Allylation of 1-Decanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylation of 1-decanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the allylation of 1-decanol?
The allylation of 1-decanol is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 1-decanol to form the corresponding alkoxide (decanoxide), which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide) in an SN2 reaction to form allyl decyl ether.[1][2]
Q2: What are the most common side reactions observed during the allylation of 1-decanol?
The primary side reactions in the allylation of 1-decanol via Williamson ether synthesis are:
-
E2 Elimination: The decanoxide ion is a strong base and can induce the E2 elimination of the allyl halide (e.g., allyl bromide) to produce propene.[3][4] This is a common competing pathway in Williamson ether synthesis.[1][2]
-
Hydrolysis of Allyl Halide: If water is present in the reaction mixture, the allyl halide can undergo hydrolysis to form allyl alcohol.[5]
-
Formation of Diallyl Ether: The allyl alcohol formed from hydrolysis can be deprotonated by the base and react with another molecule of allyl halide to form diallyl ether.[5]
Q3: How can I minimize the formation of side products?
To minimize side reactions, consider the following:
-
Use a strong, non-hindered base: A strong base is necessary to deprotonate the 1-decanol effectively. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[6][7]
-
Control the temperature: Running the reaction at an appropriate temperature is crucial. Higher temperatures can favor the E2 elimination pathway.[1]
-
Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the allyl halide. Therefore, using dry solvents and reagents is important to prevent the formation of allyl alcohol and subsequently diallyl ether.
-
Use a primary allyl halide: Allyl bromide is a primary halide, which favors the SN2 reaction over E2 elimination.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of allyl decyl ether | Incomplete deprotonation of 1-decanol. | Ensure a stoichiometric equivalent or slight excess of a strong base (e.g., NaH, KOH) is used.[6][9] |
| E2 elimination is the major pathway. | Use a less sterically hindered base if possible. Lower the reaction temperature to favor the SN2 reaction.[1] | |
| Hydrolysis of allyl bromide. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Presence of propene in the headspace (GC-MS analysis) | E2 elimination of allyl bromide by the decanoxide base. | Lower the reaction temperature. Consider using a milder base if the deprotonation of 1-decanol is still efficient. |
| Detection of allyl alcohol and/or diallyl ether in the product mixture | Presence of water in the reaction. | Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted 1-decanol remains | Insufficient base or reaction time. | Increase the amount of base slightly (e.g., 1.1 equivalents). Increase the reaction time and monitor the reaction progress by TLC or GC.[1] |
Experimental Protocol: Allylation of 1-Decanol
The following protocol is adapted from a literature procedure for the synthesis of allyl decyl ether with a reported yield of 95%.[6]
Materials:
-
1-Decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellet
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh)
Procedure:
-
In a round-bottom flask, combine 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), and a potassium hydroxide pellet (approximately 120 mg, 2 mmol).
-
Add a catalytic amount of TBAI (5 mol%) if desired to facilitate the reaction.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Upon completion, remove the unreacted KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent to yield pure allyl decyl ether.
Reaction Pathways
Caption: Reaction scheme for the allylation of 1-decanol.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Elimination reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Optimizing Reaction Conditions for 1-(Allyloxy)decane Formation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(Allyloxy)decane. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key procedures.
Troubleshooting Guide
Low or no yield of this compound is a common issue that can arise from several factors related to the reactants, reaction conditions, and potential side reactions. This guide will walk you through the most common problems and their solutions.
Q1: I am getting a very low yield or no product at all. What are the likely causes?
A low or nonexistent yield in the synthesis of this compound, typically carried out via a Williamson ether synthesis, can be attributed to several factors. The Williamson ether synthesis is an S\textsubscript{N}2 reaction where an alkoxide reacts with an alkyl halide.[1][2][3] Key areas to investigate include the choice of base, solvent, temperature, and the purity of your starting materials.
Troubleshooting Flowchart: Low to No Yield
Caption: Troubleshooting workflow for low or no yield of this compound.
Q2: My reaction is producing significant amounts of a byproduct. How can I identify and minimize it?
The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by bulky or strongly basic alkoxides.[1][3] In the case of this compound synthesis, this would involve the dehydrohalogenation of the allyl halide. Another potential side reaction is the self-condensation of the allyl halide.
To minimize byproduct formation:
-
Choice of Base: While strong bases are necessary to form the alkoxide, extremely hindered bases can favor elimination. Using a milder base like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) can sometimes reduce side reactions.[4]
-
Temperature Control: Higher temperatures can sometimes favor elimination over substitution. Running the reaction at the lowest effective temperature is advisable.[2]
-
Choice of Allyl Halide: Allyl bromide is a good substrate for S\textsubscript{N}2 reactions. Using a more reactive halide like allyl iodide might increase the rate of the desired reaction relative to side reactions in some cases.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound?
The optimal conditions can vary depending on the scale and desired purity of the product. However, high yields (around 95%) have been reported using a solvent-free approach with solid potassium hydroxide (KOH).[5] The use of polar aprotic solvents like DMF or THF with a strong base like sodium hydride (NaH) is also a common and effective method.[3][4]
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Solid KOH | None | Room Temperature | 2.5 | 95 | [5] |
| NaH | THF | Reflux | 12 | ~90 (Typical) | [3][4] |
| K\textsubscript{2}CO\textsubscript{3} | DMF | 80 | 6 | ~85 (Typical) | [4] |
| NaH | DMF | Room Temperature | 4 | High (Typical) | [3][4] |
Q2: Which base is most effective for deprotonating 1-decanol?
For complete and rapid deprotonation of a long-chain alcohol like 1-decanol, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective.[3][4] These are often used in polar aprotic solvents like THF or DMF. Solid potassium hydroxide (KOH) under solvent-free conditions has also been shown to be very effective.[5] Weaker bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) can also be used, often requiring higher temperatures.[4]
Q3: What is the role of a phase-transfer catalyst in this reaction?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be beneficial, especially in solvent-free or biphasic systems.[2] The PTC helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the allyl halide occurs, thereby increasing the reaction rate.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the synthesis of this compound.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from a high-yield, solvent-free method.[5]
Materials:
-
1-Decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh)
Procedure:
-
In a round-bottom flask, combine 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), and one pellet of KOH (approximately 120 mg, 2 mmol).
-
If using a phase-transfer catalyst, add TBAI (5 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.
-
Once the reaction is complete, remove the KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of hexane:ethyl acetate (95:5).[5]
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
preventing decomposition of "1-(Allyloxy)decane" during storage
Welcome to the technical support center for "1-(Allyloxy)decane". This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound.
Troubleshooting Guides
Issue: Suspected Decomposition of this compound During Storage
Symptoms:
-
Visible changes in the liquid, such as the formation of crystals or a viscous liquid at the bottom of the container.[1]
-
A yellowish or brownish discoloration of the solution.
-
Inconsistent or unexpected results in experiments where this compound is used as a reagent.
Possible Causes:
-
Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen to form unstable peroxides, especially when exposed to light and heat.[2] The presence of an allylic hydrogen in this compound makes it susceptible to autoxidation.
-
Polymerization: Allyl ethers are known to undergo polymerization, which can be initiated by catalysts or occur spontaneously under certain conditions, leading to an increase in viscosity or formation of solid precipitates.[1][3]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the container for any signs of crystallization, discoloration, or stratification. Caution: Do not move or shake the container if you observe significant crystal formation, as peroxides can be shock-sensitive and explosive.[1]
-
Peroxide Testing: If the liquid appears clear, test for the presence of peroxides using one of the methods outlined in the Experimental Protocols section below. It is recommended to test for peroxides before each use, especially if the container has been opened for an extended period.
-
Review Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines (see FAQs below).
-
Contact Technical Support: If you confirm the presence of high levels of peroxides (>100 ppm) or observe significant visual changes, do not use the product. Contact your supplier's technical support for guidance on safe disposal.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition for this compound, like other ethers, is autoxidation in the presence of atmospheric oxygen. This process is accelerated by exposure to light and heat and leads to the formation of hazardous peroxides.[2] The allylic group in the molecule can also make it susceptible to polymerization.[1][3]
Q2: How can I prevent the decomposition of this compound?
A2: To prevent decomposition, you should:
-
Store Properly: Keep the container tightly sealed, in a cool, dark place, and away from sources of ignition.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
-
Use Stabilizers: If the product is not already stabilized, consider adding a stabilizer. Butylated hydroxytoluene (BHT) is a common choice for ethers.
-
Monitor for Peroxides: Regularly test for the presence of peroxides, especially after the container has been opened.
Q3: What are the recommended stabilizers for this compound and at what concentration should they be used?
A3: Butylated hydroxytoluene (BHT) and ethanol are common stabilizers for ethers.[5]
-
BHT: Typically used at low concentrations, ranging from 5 to 300 ppm.[6] BHT is a free-radical scavenger that inhibits the autoxidation process.
-
Ethanol: Used at higher concentrations, typically 1-2%.[5]
Q4: How often should I test for peroxides?
A4: For opened containers of ethers, it is recommended to test for peroxides at least every three months.[2] If the compound is used frequently, testing before each use is a good practice. Unopened containers should ideally be used within one year of receipt.[2]
Q5: What are the signs of peroxide formation?
A5: Visual signs can include the formation of crystals, a viscous liquid, or discoloration of the product.[1] However, dangerous levels of peroxides can be present even without any visible signs. Therefore, chemical testing is crucial.
Data Presentation
Table 1: Common Stabilizers for Ethers
| Stabilizer | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 5 - 300 ppm[6] | Free-radical scavenger | Can interfere with applications requiring high optical purity due to UV absorbance. |
| Ethanol | 1 - 2%[5] | Not fully elucidated, may act as a hydrogen donor | Can increase the polarity of the solvent, potentially affecting some reactions. |
Table 2: Peroxide Concentration and Associated Risks
| Peroxide Concentration (ppm) | Risk Level | Recommended Action |
| < 25 | Considered safe for general use | Continue to monitor periodically. |
| 25 - 100 | Moderate risk; not recommended for distillation | Use with caution and avoid concentration. Consider deperoxidation or disposal.[4] |
| > 100 | High risk of explosion | Do not use. Avoid handling and contact Environmental Health & Safety for disposal.[4] |
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Test using Test Strips
This method provides a rapid and easy way to estimate the peroxide concentration.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Shake off any excess liquid.
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.[7]
Protocol 2: Qualitative Peroxide Test using Potassium Iodide
This method indicates the presence of peroxides but does not quantify the concentration.
Materials:
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (optional)
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals, or 0.5-1.0 mL of a freshly prepared 10% potassium iodide solution.[8]
-
Shake the mixture.
-
A yellow color indicates the presence of a low concentration of peroxides, while a brown color suggests a high concentration.[9]
-
For a more sensitive test, add a drop of starch solution. A dark blue or purple color indicates the presence of peroxides.[2]
Mandatory Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Sciencemadness Discussion Board - Adding and stabilisers to/from ethers and halohydrocarbons - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Atom Scientific Ltd | Product | Diethyl Ether Stabilised with BHT 5ppm (Glass Distilled) [atomscientific.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. westernsydney.edu.au [westernsydney.edu.au]
Technical Support Center: Polymerization of 1-(Allyloxy)decane
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the polymerization of 1-(Allyloxy)decane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymerization of this compound is proceeding too quickly and is highly exothermic. How can I control the reaction rate?
A1: The rapid and exothermic nature of this compound polymerization is a common issue due to the high reactivity of the vinyl ether monomer in cationic polymerization.[1] To control the reaction, consider the following strategies:
-
Lower the Reaction Temperature: Decreasing the temperature is a primary method to reduce the polymerization rate and control exothermicity.[2][3] For many vinyl ether polymerizations, temperatures are often lowered to between -78°C and 0°C.[3][4]
-
Monomer and Initiator Concentration: Reduce the initial concentrations of both the monomer and the initiator. A lower concentration of reactive species will slow down the polymerization rate.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the propagating cationic chain.[5] Less polar solvents can sometimes help to moderate the reaction rate. Toluene and hexane are commonly used solvents for the cationic polymerization of vinyl ethers.[3][4]
-
Initiator System Selection: The choice of initiator and co-initiator can significantly impact the reaction kinetics. Weaker Lewis acids or initiator systems known for controlled polymerization can be employed.
Q2: The polydispersity index (PDI) of my resulting poly(this compound) is very high. What are the likely causes and how can I achieve a narrower molecular weight distribution?
A2: A high polydispersity index (PDI), also referred to as a broad molecular weight distribution, is a frequent challenge in cationic polymerization of vinyl ethers. It is often a result of chain transfer reactions and uncontrolled termination.[2] Here's how to address this:
-
Implement Living Cationic Polymerization: Living polymerization techniques are designed to minimize chain transfer and termination reactions, leading to polymers with low PDI and controlled molecular weights.[3][5][6] This can be achieved by selecting appropriate initiator systems and carefully controlling reaction conditions.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization is another advanced technique that allows for the synthesis of polymers with well-defined molecular weights and narrow distributions.[3][5]
-
Purification of Reagents: Impurities, especially water and alcohols, can act as chain transfer agents. Ensure that the monomer, solvent, and initiator are rigorously purified and dried before use.
-
Temperature Control: As mentioned previously, lower temperatures can suppress chain transfer reactions, leading to a narrower PDI.[2][3]
Q3: I am observing low monomer conversion in my polymerization of this compound. What factors could be contributing to this?
A3: Low monomer conversion can be caused by several factors related to the initiator system and reaction conditions:
-
Initiator Inactivity: The chosen initiator system may not be efficient at the reaction temperature or in the chosen solvent. Ensure the initiator is suitable for vinyl ether polymerization and is not degraded.
-
Presence of Impurities: As mentioned, impurities can terminate the growing polymer chains prematurely, leading to low conversion. Rigorous purification of all reagents and glassware is crucial.
-
Insufficient Reaction Time: The polymerization may simply need more time to proceed to high conversion, especially under more controlled, slower reaction conditions. Monitor the reaction over time by taking aliquots and analyzing for monomer consumption.
-
Inappropriate Temperature: While low temperatures control the reaction, a temperature that is too low might significantly slow down the propagation rate, resulting in low conversion within a practical timeframe.
Data Presentation
The following tables provide representative data on the effect of initiator systems and temperature on the polymerization of a generic long-chain vinyl ether, which can be used as a starting point for optimizing the polymerization of this compound.
Table 1: Effect of Different Initiator Systems on Vinyl Ether Polymerization
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Trifluoromethyl sulfonate | 500:1 | 23 | 6 | 95 | 45,000 | 1.85 |
| Trifluoromethyl sulfonate/Ligand | 500:1 | -78 | 8 | 98 | 48,000 | 1.15 |
| IBVE-HCl/SnCl4 | 200:1 | -30 | <0.1 | >99 | 19,500 | 1.12 |
Data is illustrative and based on typical results for long-chain vinyl ethers. Mn = Number-average molecular weight; PDI = Polydispersity Index.[2][4]
Table 2: Effect of Temperature on Living Cationic Polymerization of a Vinyl Ether
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| IBVE-HCl/SnCl4 | 200:1 | 0 | <1 | >99 | 18,700 | 1.25 |
| IBVE-HCl/SnCl4 | 200:1 | -30 | <1 | >99 | 19,500 | 1.12 |
| IBVE-HCl/SnCl4 | 200:1 | -78 | 5 | >99 | 20,100 | 1.08 |
Data is illustrative and based on typical results for isobutyl vinyl ether (IBVE), a commonly studied vinyl ether.[4]
Experimental Protocols
Representative Protocol for Living Cationic Polymerization of this compound
This protocol is a representative procedure for the living cationic polymerization of this compound using an isobutyl vinyl ether-HCl (IBVE-HCl) adduct and tin tetrachloride (SnCl4) as the initiating system.
Materials:
-
This compound (monomer), purified by distillation over calcium hydride.
-
Toluene (solvent), dried and distilled.
-
Isobutyl vinyl ether (IBVE), purified by distillation.
-
Anhydrous hydrogen chloride (HCl).
-
Tin tetrachloride (SnCl4), as a solution in a dry, inert solvent.
-
Dry nitrogen or argon gas.
-
Anhydrous methanol (for termination).
Procedure:
-
Preparation of IBVE-HCl Adduct: In a flame-dried, nitrogen-purged flask, dissolve freshly distilled IBVE in dry toluene at 0°C. Bubble anhydrous HCl gas through the solution until a slight yellow color persists. Remove excess HCl by purging with dry nitrogen. The concentration of the adduct can be determined by NMR.
-
Polymerization Setup: In a separate flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer, add the desired amount of dry toluene. Cool the vessel to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Monomer Addition: Add the purified this compound monomer to the cooled toluene via a dry syringe.
-
Initiation:
-
Add the prepared IBVE-HCl adduct solution to the monomer solution.
-
Initiate the polymerization by adding the SnCl4 solution dropwise. The reaction is often very fast.
-
-
Monitoring the Reaction: The reaction progress can be monitored by withdrawing aliquots at different time points (if the reaction is slow enough) and analyzing the monomer conversion by methods such as ¹H NMR spectroscopy.
-
Termination: After the desired reaction time or upon reaching high monomer conversion, terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR spectroscopy.
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the troubleshooting of this compound polymerization.
Caption: Experimental workflow for the cationic polymerization of this compound.
Caption: Troubleshooting logic for common issues in this compound polymerization.
References
- 1. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-(Allyloxy)decane Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Allyloxy)decane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound stem from its long aliphatic chain and the presence of a reactive allyl group. These include:
-
Purity Assessment: Distinguishing the final product from structurally similar impurities, such as unreacted starting materials (1-decanol, allyl bromide/chloride) or byproducts from synthesis (e.g., diallyl ether, didecyl ether), can be challenging.
-
Isomeric Contaminants: Positional isomers, if side reactions occur during synthesis, may be difficult to separate and identify.
-
Spectral Interpretation: While standard techniques like NMR, IR, and MS are effective, overlapping signals in ¹H NMR and ambiguous fragmentation in mass spectrometry can complicate definitive identification.
-
Stability: Allyl ethers are known to form peroxides over time when exposed to air and light, which can introduce new impurities and pose a safety hazard.[1][2][3]
Q2: What are the expected chemical shifts in ¹H and ¹³C NMR for this compound?
A2: The expected NMR chemical shifts are crucial for structural confirmation. Protons and carbons near the ether oxygen are deshielded and appear at higher chemical shifts (downfield).[4][5] The table below summarizes the expected approximate chemical shifts.
Q3: My mass spectrum of this compound does not show a clear molecular ion peak. Is this normal?
A3: Yes, it is common for aliphatic ethers to exhibit a weak or absent molecular ion peak in mass spectrometry.[6][7] Fragmentation of ethers is often facile, with the most common pathway being α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[8][9][10]
Q4: How can I confirm the presence of the allyl group in my sample?
A4: The allyl group has several characteristic spectroscopic signatures:
-
¹H NMR: Look for signals in the vinyl region (~5.0-6.0 ppm) and the allylic protons adjacent to the oxygen (~4.0 ppm). The vinyl proton will typically appear as a complex multiplet, and the terminal vinyl protons will show distinct signals.[11][12]
-
¹³C NMR: Expect three distinct signals for the allyl group: two in the alkene region (~117 and ~135 ppm) and one for the carbon attached to the oxygen (~72 ppm).
-
FTIR: A medium C=C stretch around 1640-1650 cm⁻¹ and C-H stretches for the sp² carbons above 3000 cm⁻¹ are indicative of the allyl group.
-
Raman Spectroscopy: The C=C stretch is often strong and sharp in Raman spectra, providing complementary information to FTIR.
Q5: What are the common impurities I should look for in a sample of this compound?
A5: Common impurities often originate from the synthesis, which is typically a Williamson ether synthesis.[13][14][15] Potential impurities include:
-
Unreacted Starting Materials: 1-decanol and an allyl halide (e.g., allyl bromide).
-
Side Products: Diallyl ether (from the reaction of two molecules of allyl halide with the alkoxide) and didecyl ether.
-
Elimination Products: If a secondary or tertiary alkyl halide were used instead of a primary one, elimination would be a major side reaction.[16]
-
Degradation Products: Peroxides can form upon storage.[1][3]
Troubleshooting Guides
Problem 1: Ambiguous ¹H NMR Spectrum
Symptoms:
-
Overlapping signals in the aliphatic region (1.2-1.6 ppm).
-
Difficulty in integrating the signals corresponding to the decane chain.
-
Unexpected peaks in the spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Resolution | Use a higher field NMR spectrometer (e.g., >400 MHz) to better resolve overlapping multiplets. |
| Solvent Impurities | Ensure the use of high-purity deuterated solvent. Common impurities in CDCl₃ appear at ~7.26 ppm (residual CHCl₃) and ~1.56 ppm (water). |
| Presence of Impurities | Compare the spectrum with those of potential starting materials (1-decanol, allyl halide) and byproducts. Spiking the sample with a small amount of a suspected impurity can help confirm its presence. |
| Water Contamination | A broad singlet, typically between 1.5 and 2.5 ppm in CDCl₃, can indicate the presence of water. Prepare samples in a dry environment. |
Problem 2: Inconsistent HPLC Results
Symptoms:
-
Poor peak shape (tailing or fronting).
-
Shifting retention times.
-
Ghost peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For a non-polar compound like this compound, a C18 or C8 column is suitable. Ensure the column is not degraded. |
| Mobile Phase Incompatibility | Ensure the mobile phase components are miscible and properly degassed.[17] For reversed-phase HPLC, a mixture of acetonitrile or methanol and water is a good starting point. |
| Column Overloading | Reduce the injection volume or the concentration of the sample.[18] |
| Contamination | Flush the column with a strong solvent. Ghost peaks can arise from late-eluting compounds from a previous injection. |
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (decane chain) | ~0.88 | Triplet | 3H |
| (CH₂)₇ (decane chain) | ~1.26 | Multiplet | 14H |
| -O-CH₂-CH₂ - (decane) | ~1.58 | Quintet | 2H |
| -O-CH₂ - (decane) | ~3.40 | Triplet | 2H |
| -O-CH₂- (allyl) | ~3.98 | Doublet | 2H |
| =CH₂ (allyl) | ~5.15-5.30 | Multiplet | 2H |
| -CH= (allyl) | ~5.85-6.00 | Multiplet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (decane chain) | ~14.1 |
| (CH₂)n (decane chain) | ~22.7-31.9 |
| -O-CH₂-CH₂ - (decane) | ~26.1 |
| -O-CH₂ - (decane) | ~70.5 |
| -O-CH₂- (allyl) | ~72.2 |
| =CH₂ (allyl) | ~117.0 |
| -CH= (allyl) | ~135.2 |
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-2960 | Strong |
| C-H stretch (sp²) | 3010-3080 | Medium |
| C=C stretch (alkene) | 1640-1650 | Medium |
| C-O-C stretch (ether) | 1050-1150 | Strong |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Identify the peak corresponding to this compound based on its retention time and analyze its mass spectrum for characteristic fragments.
Mandatory Visualization
References
- 1. nj.gov [nj.gov]
- 2. Allyl ether SDS, 557-40-4 Safety Data Sheets - ECHEMI [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. jk-sci.com [jk-sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of 1-(Allyloxy)decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Allyloxy)decane, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2][3] For the synthesis of this compound, this would typically involve the reaction of decoxide (the conjugate base of 1-decanol) with an allyl halide (e.g., allyl chloride or allyl bromide). For large-scale synthesis, the use of Phase Transfer Catalysis (PTC) is often employed to enhance reaction rates and yields.[4][5][6]
Q2: What are the starting materials for the Williamson ether synthesis of this compound?
A2: There are two primary routes for the synthesis of this compound via the Williamson ether synthesis:
-
Route A: 1-Decanol and an allyl halide (e.g., allyl chloride, allyl bromide).
-
Route B: Allyl alcohol and a 1-halo-decane (e.g., 1-bromodecane).
Route A is generally preferred because primary alkyl halides (like allyl halides) are more reactive and less prone to side reactions in SN2 reactions compared to long-chain primary alkyl halides.[3]
Q3: What is Phase Transfer Catalysis (PTC) and why is it recommended for scaling up this synthesis?
A3: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[4][5][7] In the synthesis of this compound, the alkoxide is often prepared using an aqueous solution of a strong base like sodium hydroxide, while the allyl halide and 1-decanol are in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase to react with the allyl halide.[5]
Benefits of PTC for scale-up include:
-
Milder reaction conditions.
-
Use of inexpensive bases like sodium hydroxide.[6]
-
Reduced need for anhydrous solvents.[5]
Q4: What are the critical safety precautions to consider when scaling up the synthesis of this compound?
A4: Several safety precautions are crucial:
-
Flammable Solvents: If using solvents like diethyl ether or THF, be aware of their high flammability and low autoignition temperatures.[9] All heating must be done using controlled heating mantles or oil baths, and the reaction should be conducted in a well-ventilated area, away from ignition sources.[9]
-
Corrosive Reagents: Strong bases like sodium hydroxide are corrosive and can cause severe burns.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Alkylating Agents: Allyl halides are alkylating agents and should be handled with care as they can be irritants and are potentially mutagenic.[10]
-
Peroxide Formation: Ethers like this compound can form explosive peroxides upon exposure to air and light.[9] It is important to store the product under an inert atmosphere and away from light. Commercial ethers often contain inhibitors like BHT to prevent peroxide formation.[9]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of 1-decanol. 2. Competing elimination reaction (E2) of the allyl halide. 3. Insufficient reaction time or temperature. 4. Inefficient phase transfer of the alkoxide (if using PTC). | 1. Ensure a stoichiometric amount or slight excess of a strong base is used. 2. Use a primary allyl halide (chloride or bromide) as they are less prone to elimination. Avoid high temperatures which favor elimination. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but be cautious of side reactions. 4. Choose an appropriate phase-transfer catalyst (e.g., a tetra-n-butylammonium salt) and ensure adequate stirring to facilitate interfacial contact. |
| Formation of Diallyl Ether as a Byproduct | 1. Presence of water in the reaction mixture, leading to the formation of hydroxide ions which can react with the allyl halide. 2. In the PTC method, hydroxide ions can be transferred to the organic phase. | 1. Use a high concentration of aqueous NaOH (e.g., 50%) to minimize the amount of water. 2. The choice of phase-transfer catalyst can influence the selectivity. Some catalysts have a lower affinity for hydroxide ions. |
| Unreacted Starting Material (1-Decanol or Allyl Halide) | 1. Insufficient amount of base or phase-transfer catalyst. 2. Reaction has not reached completion. 3. Poor mixing in a large-scale reactor. | 1. Use at least a stoichiometric amount of base and a catalytic amount of the PTC (typically 1-5 mol%). 2. Extend the reaction time and monitor for completion. 3. Ensure efficient stirring to maintain a good interface between the phases. |
| Difficulty in Product Purification | 1. Emulsion formation during aqueous workup. 2. Difficulty in separating the product from the phase-transfer catalyst. | 1. Add a small amount of brine to the aqueous layer to help break the emulsion. 2. The product can be purified by vacuum distillation. Alternatively, washing the organic layer with water can help remove some of the catalyst. Some catalysts are more water-soluble than others. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
1-Decanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1 equivalent).
-
Dissolve the 1-decanol in anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Scaled-Up Synthesis of this compound using Phase Transfer Catalysis
Materials:
-
1-Decanol
-
Allyl Chloride
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-decanol (1 equivalent), allyl chloride (1.2 equivalents), toluene, and tetra-n-butylammonium bromide (0.02 equivalents).
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to 60-70 °C and maintain this temperature with continued vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water to remove the catalyst and any remaining NaOH.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the resulting this compound by vacuum distillation.
Quantitative Data Summary
| Parameter | Lab-Scale Protocol (Example) | Scaled-Up PTC Protocol (Example) |
| Scale | 10 g of 1-Decanol | 1 kg of 1-Decanol |
| Reagents | 1-Decanol, NaH, Allyl Bromide | 1-Decanol, 50% NaOH, Allyl Chloride |
| Solvent | Anhydrous THF | Toluene |
| Catalyst | None | Tetra-n-butylammonium bromide (TBAB) |
| Temperature | Reflux (approx. 66 °C) | 60-70 °C |
| Reaction Time | 4-8 hours | 4-6 hours |
| Typical Yield | 75-85% | 85-95% |
| Purification | Column Chromatography / Distillation | Vacuum Distillation |
Visualizations
Caption: General workflow for the Williamson ether synthesis of this compound.
Caption: Workflow of Phase Transfer Catalysis for this compound synthesis.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. (PDF) Phase Transfer Catalysis: Chemistry and Engineering (1998) | Sanjeev D. Naik | 176 Citations [scispace.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Diethyl ether - Wikipedia [en.wikipedia.org]
- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
minimizing by-product formation in "1-(Allyloxy)decane" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-(Allyloxy)decane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In this specific synthesis, the sodium salt of 1-decanol (sodium decoxide) reacts with an allyl halide (e.g., allyl bromide or allyl chloride) to form the desired ether.[1][2]
Q2: What are the main by-products I should be concerned about?
A2: The primary by-product is 1-decene, which results from a competing E2 elimination reaction.[3][4] In this side reaction, the alkoxide acts as a base, abstracting a proton from the allyl halide, rather than as a nucleophile. Other potential, though typically minor, by-products include diallyl ether and allyl alcohol, which can form if there is any water present, leading to the hydrolysis of the allyl halide.
Q3: How can I minimize the formation of the 1-decene by-product?
A3: Minimizing the E2 elimination reaction is key to a high yield of this compound. This can be achieved by:
-
Controlling Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.
-
Choice of Base: Using a less sterically hindered base for the deprotonation of 1-decanol can be beneficial. However, the alkoxide of 1-decanol itself is the nucleophile, so the focus should be on reaction conditions.
-
Solvent Selection: Polar aprotic solvents, such as DMSO or DMF, are known to favor SN2 reactions.[4]
-
Phase-Transfer Catalysis (PTC): This technique can significantly improve the yield of the desired ether by facilitating the reaction between the water-soluble alkoxide and the organic-soluble allyl halide, often under milder conditions.
Q4: I am seeing unreacted 1-decanol in my final product. What could be the cause?
A4: Unreacted 1-decanol can be due to several factors:
-
Incomplete Deprotonation: The base used to form the sodium decoxide may not have been strong enough or used in a sufficient stoichiometric amount. Ensure the complete conversion of 1-decanol to its alkoxide.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Williamson ether syntheses can sometimes require several hours of reflux to achieve high conversion.[1]
-
Poor Quality Reagents: Ensure the purity of your starting materials and the absence of water in your reaction setup.
Q5: How can I effectively purify the final product?
A5: Purification of this compound from the primary by-product, 1-decene, and any unreacted starting materials can be achieved by fractional distillation.[5] The boiling points of this compound and 1-decene are sufficiently different to allow for good separation. A standard workup procedure involving extraction to remove any remaining base or salts is necessary before distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high amount of 1-decene | E2 elimination is the dominant reaction pathway. | - Lower the reaction temperature.- Consider using a phase-transfer catalyst to enable milder reaction conditions.- Ensure the use of a polar aprotic solvent. |
| Presence of significant amounts of unreacted 1-decanol | Incomplete formation of the alkoxide or incomplete reaction. | - Use a slight excess of a strong base like sodium hydride to ensure full deprotonation of 1-decanol.- Increase the reaction time or temperature moderately.- Check the purity of the allyl halide. |
| Formation of diallyl ether or allyl alcohol | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in separating the product from by-products | Inefficient purification method. | - Employ fractional distillation with a column of appropriate length for the separation.- Ensure the crude product is properly washed and dried before distillation to remove any impurities that could interfere. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Base | Solvent | Temperature (°C) | This compound Yield (%) | 1-Decene By-product (%) |
| Sodium Hydride | THF | 65 | 85 | 15 |
| Sodium Hydride | DMF | 65 | 90 | 10 |
| Potassium tert-Butoxide | THF | 65 | 60 | 40 |
| Sodium Hydroxide (50% aq.) with TBAB* | Toluene | 70 | 92 | 8 |
*Tetrabutylammonium bromide (Phase-Transfer Catalyst)
Note: The data in this table is illustrative and based on general principles of the Williamson ether synthesis. Actual results may vary depending on specific experimental parameters.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
1-decanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 1-decanol (1 equivalent). Dissolve the alcohol in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium decoxide.
-
Ether Formation: Cool the reaction mixture to 0 °C. Add allyl bromide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Key Experiment: Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Transfer the crude this compound to the distillation flask.
-
Slowly heat the flask. Collect and discard any low-boiling fractions, which may include residual solvent and 1-decene.
-
Collect the fraction that distills at the boiling point of this compound.
-
Confirm the purity of the collected fraction by GC-MS or NMR.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 1-(Allyloxy)decane and Other Allyl Ethers for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential applications of 1-(Allyloxy)decane in comparison to other common allyl ethers.
This guide provides a comparative overview of this compound, a long-chain allyl ether, and other members of the allyl ether family, such as diallyl ether, allyl ethyl ether, and allyl glycidyl ether. By presenting key physicochemical properties, a detailed synthesis protocol, and an examination of their reactivity and potential applications, this document aims to inform researchers on the selection and utilization of these compounds in various scientific endeavors, including organic synthesis and materials science.
Physicochemical Properties: A Comparative Table
The performance and application of an allyl ether are largely dictated by its physicochemical properties. The long decyl chain in this compound, for instance, significantly influences its boiling point, solubility, and lipophilicity compared to shorter-chain or more functionalized allyl ethers. A summary of key properties is presented in the table below for easy comparison.
| Property | This compound | Diallyl Ether | Allyl Ethyl Ether | Allyl Glycidyl Ether |
| Molecular Formula | C₁₃H₂₆O | C₆H₁₀O | C₅H₁₀O | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 198.34 | 98.14 | 86.13 | 114.14 |
| Boiling Point (°C) | Not available | 94-95[1][2] | 67-68 | 154 |
| Density (g/mL at 25°C) | Not available | 0.803[1][2] | 0.765 | 0.962 |
| LogP (Octanol-Water Partition Coefficient) | 5.35 | 1.4 | 1.1 | 0.28 |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble | 14% (20°C) |
Table 1: Comparative Physicochemical Properties of Selected Allyl Ethers. This table highlights the differences in key physical and chemical properties. The LogP value for this compound is estimated.
Synthesis of this compound: A Detailed Experimental Protocol
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including this compound.[3][4] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4] A detailed, solvent-free protocol for the synthesis of this compound is provided below, adapted from a literature procedure.[5]
Materials:
-
1-Decanol
-
Allyl bromide
-
Solid potassium hydroxide (KOH) pellets
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh)
-
Round-bottom flask
-
Distillation apparatus
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-decanol (1.05 mmol) and allyl bromide (4.04 mmol). Add a solid KOH pellet to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2.5 hours.[5]
-
Work-up:
-
Remove the KOH pellet.
-
Distill the reaction mixture under reduced pressure to remove excess allyl bromide.
-
-
Purification:
-
Load the crude product onto a silica gel column (1 x 5 cm).
-
Elute the column with a mixture of hexane and ethyl acetate (95:5).
-
Collect the fractions containing the product.
-
-
Characterization: The final product, allyl decyl ether, is obtained in high yield (approximately 95%).[5] Characterization can be performed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Figure 1: Experimental workflow for the synthesis of this compound.
Comparative Reactivity and Applications
Allyl ethers are a versatile class of organic compounds due to the presence of the reactive allyl group. This functionality allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis and polymer chemistry.
Use as Protecting Groups
The allyl group is commonly employed as a protecting group for alcohols due to its stability under both acidic and basic conditions.[6] This stability allows for selective reactions at other parts of a molecule. Deprotection can be achieved through isomerization of the allyl group to a more labile enol ether, followed by mild acidic hydrolysis.[6]
Polymerization
The double bond in the allyl group allows for polymerization reactions. Allyl ethers can act as monomers or co-monomers in the synthesis of polymers with specific properties. For instance, allyl glycidyl ether is used as a reactive diluent in epoxy resins and as a monomer in the preparation of various polymers.
Other Reactions
The allyl group can undergo a range of other chemical transformations, including:
-
Claisen Rearrangement: A thermal rearrangement of aryl allyl ethers to form o-allylphenols.
-
Oxidation and Epoxidation: The double bond can be oxidized to form diols or epoxides.
-
Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond.
Figure 2: Common reaction pathways for allyl ethers.
Toxicity and Safety Considerations
The toxicity of allyl ethers can vary significantly depending on their structure. Short-chain allyl ethers, such as diallyl ether and allyl ethyl ether, are known to be flammable and can cause irritation upon contact. Diallyl ether is also toxic by ingestion and skin absorption.[7] Allyl glycidyl ether is classified as a substance that may cause genetic defects and is suspected of damaging fertility or the unborn child.
Applications in Research and Drug Development
While simple allyl ethers like this compound do not have direct therapeutic applications, their unique properties make them useful in several areas of research and development:
-
Synthetic Intermediates: The dual functionality of the allyl group and the ether linkage allows for the synthesis of more complex molecules. The long decyl chain can impart lipophilicity, which is a desirable property in drug design for crossing biological membranes.
-
Monomers for Novel Polymers: Allyl-terminated polymers are of interest in drug delivery and tissue engineering.[8] The long alkyl chain of this compound could be incorporated into polymers to create materials with specific hydrophobic properties.
-
Probing Enzyme Activity: While no specific examples for this compound were found, structurally related molecules are used to study enzyme mechanisms. For example, some natural allyl derivatives have shown anticancer activity by interacting with key enzymes.[9]
Conclusion
This compound presents a unique combination of a reactive allyl group and a long, lipophilic alkyl chain. While it shares the general reactivity of other allyl ethers, its distinct physicochemical properties, particularly its high lipophilicity and low water solubility, set it apart from its shorter-chain counterparts. The provided synthesis protocol offers a straightforward method for its preparation. Although direct comparative performance data is scarce, its structural features suggest potential applications as a synthetic intermediate for lipophilic molecules and as a monomer for specialized polymers. Further research is warranted to fully explore the potential of this compound and other long-chain allyl ethers in materials science and drug development. Researchers should exercise caution and adhere to standard laboratory safety practices when handling all allyl ethers due to the potential for toxicity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 1-(Allyloxy)decane: A 2D NMR-Based Comparison Guide
The unequivocal structural elucidation of organic molecules is paramount in chemical research and drug development. For a seemingly simple molecule like 1-(Allyloxy)decane, seemingly straightforward, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can leave ambiguities, particularly in the assignment of signals within the long alkyl chain. Two-dimensional (2D) NMR techniques provide a more robust and definitive method for structural validation by revealing through-bond correlations between nuclei.
This guide compares the utility of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. The presented data is based on predicted chemical shifts and expected correlations, serving as a practical guide for researchers performing similar analyses.
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. These tables are essential for assigning the signals in the respective spectra and confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | -O-CH₂- | 3.40 (t) | 71.8 |
| 2' | -CH₂- | 1.57 (p) | 29.6 |
| 3' | -CH₂- | 1.26-1.34 (m) | 29.5 |
| 4' | -CH₂- | 1.26-1.34 (m) | 29.3 |
| 5' | -CH₂- | 1.26-1.34 (m) | 29.3 |
| 6' | -CH₂- | 1.26-1.34 (m) | 29.3 |
| 7' | -CH₂- | 1.26-1.34 (m) | 26.1 |
| 8' | -CH₂- | 1.26-1.34 (m) | 31.9 |
| 9' | -CH₂- | 1.26-1.34 (m) | 22.7 |
| 10' | -CH₃ | 0.88 (t) | 14.1 |
| 1 | -O-CH₂- | 3.98 (dt) | 72.0 |
| 2 | =CH- | 5.91 (ddt) | 134.8 |
| 3 | =CH₂ | 5.25 (ddt, trans), 5.17 (ddt, cis) | 117.1 |
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | From (¹H) | To (¹H or ¹³C) | Correlation Type | Significance |
| COSY | H-1' (3.40 ppm) | H-2' (1.57 ppm) | ³J(H,H) | Confirms connectivity of the decane chain to the ether oxygen. |
| H-1 (3.98 ppm) | H-2 (5.91 ppm) | ⁴J(H,H) | Shows coupling within the allyl group. | |
| H-2 (5.91 ppm) | H-3 (5.25, 5.17 ppm) | ³J(H,H) | Confirms the vinyl proton's coupling to the terminal methylene protons. | |
| HSQC | H-1' (3.40 ppm) | C-1' (71.8 ppm) | ¹J(C,H) | Directly links the proton and carbon adjacent to the ether oxygen on the decane side.[1][2] |
| H-1 (3.98 ppm) | C-1 (72.0 ppm) | ¹J(C,H) | Directly links the proton and carbon adjacent to the ether oxygen on the allyl side. | |
| H-2 (5.91 ppm) | C-2 (134.8 ppm) | ¹J(C,H) | Assigns the vinyl methine proton and carbon. | |
| H-3 (5.25, 5.17 ppm) | C-3 (117.1 ppm) | ¹J(C,H) | Assigns the terminal vinyl methylene protons and carbon. | |
| H-10' (0.88 ppm) | C-10' (14.1 ppm) | ¹J(C,H) | Confirms the assignment of the terminal methyl group of the decane chain. | |
| HMBC | H-1 (3.98 ppm) | C-1' (71.8 ppm) | ³J(C,H) | Crucial correlation confirming the ether linkage between the allyl and decane moieties.[1] |
| H-1' (3.40 ppm) | C-1 (72.0 ppm) | ³J(C,H) | Crucial correlation confirming the ether linkage from the decane side. | |
| H-1 (3.98 ppm) | C-2 (134.8 ppm), C-3 (117.1 ppm) | ²J(C,H), ³J(C,H) | Confirms the structure of the allyl group. | |
| H-2 (5.91 ppm) | C-1 (72.0 ppm) | ²J(C,H) | Further supports the allyl group structure. | |
| H-1' (3.40 ppm) | C-2' (29.6 ppm), C-3' (29.5 ppm) | ²J(C,H), ³J(C,H) | Establishes the connectivity at the beginning of the decane chain. |
Comparison with Alternative Methods
While 2D NMR is a powerful tool for structure elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can help confirm the elemental composition and suggest structural features. However, it does not provide definitive information on the connectivity of the alkyl chain or the precise location of the double bond in the same way NMR does.[3]
-
Infrared (IR) Spectroscopy: Can identify the presence of the C-O-C ether linkage (around 1100 cm⁻¹) and the C=C double bond (around 1645 cm⁻¹). It is a good technique for functional group identification but falls short in detailing the full carbon skeleton.
2D NMR remains the gold standard for unambiguous structure determination of such molecules due to its ability to map out the entire covalent framework through scalar couplings.
Experimental Protocols
A standard set of 2D NMR experiments for the structural validation of this compound would be performed as follows:
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and pulse lengths.
-
COSY: A gradient-enhanced COSY (gCOSY) experiment is performed. Key parameters include a spectral width of 10 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 4 scans per increment.[4]
-
HSQC: A phase-sensitive, edited gradient HSQC experiment is used to correlate one-bond proton-carbon connectivities.[1] Typical parameters include a proton spectral width of 10 ppm and a carbon spectral width of 150 ppm.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.[5] The spectral widths are similar to the HSQC experiment.
Visualizing the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR can be visualized as a flowchart.
Caption: Workflow for the 2D NMR-based structural validation of this compound.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
performance evaluation of "1-(Allyloxy)decane" in specific applications
1-(Allyloxy)decane is a chemical compound with the molecular formula C13H26O.[1][2][3] It is primarily used as an analyte in the development and validation of reverse-phase (RP) HPLC methods.[1] These methods are crucial in various scientific fields, including pharmaceutical analysis, for separating and quantifying compounds in a mixture.
Application in HPLC Method Development
In the context of HPLC, this compound serves as a reference compound for method development on specialized columns, such as the Newcrom R1.[1] The performance of an HPLC method is evaluated based on its ability to separate a compound of interest from other components in a sample with high resolution, sensitivity, and reproducibility.
Experimental Protocol for HPLC Analysis of this compound:
A typical reverse-phase HPLC method for the analysis of this compound involves the following components and conditions. This protocol is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Note for MS | Phosphoric acid should be replaced with formic acid for MS compatibility.[1] |
| Application | Analytical separation, impurity isolation, pharmacokinetics.[1] |
Comparative Performance
A direct comparison of this compound's performance against specific alternative compounds in a functional application (e.g., as a therapeutic agent or a key reagent in a synthesis pathway) is not documented in the available literature. Its role is primarily as a tool for analytical method development.
However, within the scope of chromatography, its performance can be indirectly compared to other non-polar compounds used for similar purposes. The choice of a reference analyte depends on the specific requirements of the method being developed, such as the desired retention time and interaction with the stationary phase.
Logical Workflow for HPLC Method Development
The process of developing an HPLC method using a reference compound like this compound follows a logical progression from initial parameter selection to method validation.
Caption: Workflow for HPLC method development using this compound.
Broader Context: Allyl-Containing Compounds in Drug Discovery
While this compound itself is not highlighted as a therapeutic agent, the allyl group is a significant functional group in medicinal chemistry. For instance, compounds containing allyl groups are explored for their potential in developing new drugs.[4] The development of synthetic methods to create allylated products with good functional group tolerance is an active area of research.[4] This underscores the importance of the broader class of allyl-containing molecules in drug discovery, even if specific performance data for this compound in this context is absent.
References
A Comparative Guide to 1-(Allyloxy)decane and Other Long-Chain Alkyl Ethers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients is a critical determinant of a formulation's success. Long-chain alkyl ethers, a class of amphiphilic molecules, have garnered interest for their potential as solvents, penetration enhancers, and components of drug delivery systems. This guide provides a detailed comparison of 1-(Allyloxy)decane against other long-chain alkyl ethers, with a focus on experimental data and methodologies relevant to their application in pharmaceutical sciences.
Physicochemical Properties: A Comparative Overview
The performance of a long-chain alkyl ether in a pharmaceutical formulation is intrinsically linked to its physicochemical properties. Here, we compare this compound, an unsaturated ether, with its saturated counterpart, 1-Methoxydecane.
| Property | This compound | 1-Methoxydecane |
| Molecular Formula | C13H26O | C11H24O |
| Molecular Weight | 198.34 g/mol | 172.31 g/mol |
| LogP (Octanol-Water) | 5.35 | 4.607 |
| Boiling Point | Not specified | 202.66 °C |
| Structure | Contains a C10 alkyl chain and an allyl group | Contains a C10 alkyl chain and a methyl group |
Table 1: Comparison of Physicochemical Properties. The presence of the allyl group in this compound results in a slightly higher molecular weight and a higher LogP value compared to 1-Methoxydecane, indicating greater lipophilicity.
Performance as Skin Penetration Enhancers
Long-chain alkyl ethers are known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. The mechanism of action is often attributed to the disruption of the highly ordered lipid lamellae in the intercellular space of the stratum corneum.
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
To evaluate and compare the skin penetration enhancement effects of long-chain alkyl ethers, the following in vitro protocol using Franz diffusion cells is widely accepted.
Objective: To quantify the permeation of a model drug through a skin membrane in the presence of a test enhancer.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug)
-
Model drug (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)
-
Test enhancers: this compound and 1-Methoxydecane
-
Vehicle for the drug and enhancer (e.g., propylene glycol)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Prepare the skin membrane by carefully removing subcutaneous fat and hair.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C ± 0.5°C to mimic skin surface temperature.
-
Prepare the donor formulations containing the model drug and the test enhancer (e.g., 1% w/v) dissolved in the vehicle. A control formulation without the enhancer should also be prepared.
-
Apply a finite dose of the donor formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as the ratio of Jss with the enhancer to Jss of the control.
Cytotoxicity Profile
The safety of any excipient is paramount. Cytotoxicity assays are essential to assess the potential for cell damage. While no direct comparative cytotoxicity data for this compound and 1-Methoxydecane is available, studies on related compounds can offer insights. For instance, research comparing saturated and unsaturated fatty acids has shown differences in their effects on cell viability, suggesting that the presence of a double bond could influence cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxicity of long-chain alkyl ethers on a relevant cell line (e.g., human keratinocytes, HaCaT).
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds: this compound and 1-Methoxydecane dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed HaCaT cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Solubility in Pharmaceutical Solvents
The solubility of an API in a formulation is a key factor influencing its bioavailability. Long-chain alkyl ethers can act as co-solvents to enhance the solubility of poorly water-soluble drugs. The choice of ether can impact the overall solubility of the API in the final formulation.
While specific solubility data for drugs in this compound versus 1-Methoxydecane is scarce, their differing polarities suggest they would exhibit different solubilizing capacities for various APIs. The slightly more lipophilic nature of this compound might make it a better solvent for highly lipophilic drugs.
Experimental Protocol: Determining Drug Solubility
Objective: To determine the equilibrium solubility of a model drug in different long-chain alkyl ethers or co-solvent systems containing these ethers.
Materials:
-
Model drug
-
Test solvents: this compound, 1-Methoxydecane, and a reference solvent (e.g., Propylene Glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical method for drug quantification (e.g., HPLC or UV-Vis spectrophotometry)
Methodology:
-
Add an excess amount of the model drug to a known volume of the test solvent in a vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved drug in the diluted aliquot using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the drug in the test solvent.
Conclusion and Future Directions
This compound and other long-chain alkyl ethers represent a versatile class of excipients with potential applications in topical and transdermal drug delivery. The presence of an allyl group in this compound, as compared to a saturated counterpart like 1-Methoxydecane, is likely to influence its performance as a penetration enhancer and its cytotoxicity profile.
The lack of direct comparative experimental data highlights a research gap. Future studies should focus on head-to-head comparisons of these and other long-chain alkyl ethers to establish clear structure-activity relationships. Such data will be invaluable for formulation scientists in selecting the optimal excipient to enhance drug delivery and ensure product safety and efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting such vital comparative studies.
References
cross-validation of analytical methods for "1-(Allyloxy)decane"
An objective comparison of cross-validated analytical methods for "1-(Allyloxy)decane" is not feasible at this time due to a lack of publicly available, peer-reviewed studies on the subject. Extensive searches have not yielded specific analytical protocols or cross-validation data for this particular compound.
However, to illustrate the principles of cross-validation for analytical methods in a research and drug development context, a generalized guide is provided below. This guide outlines the typical methodologies and data presentation that would be expected for a compound like "this compound", should such data become available.
Conceptual Framework for Method Cross-Validation
Cross-validation is a critical process in analytical chemistry, particularly within regulated environments like drug development. It ensures that an analytical method is robust, reliable, and transferable between different laboratories, instruments, or analysts. The primary goal is to demonstrate that the method yields equivalent and accurate results under varied conditions.
A typical cross-validation study for a non-polar, ether-linked aliphatic compound such as "this compound" would likely involve methods like Gas Chromatography (GC) due to its volatility. High-Performance Liquid Chromatography (HPLC) with an appropriate non-polar stationary phase could also be considered, though GC is often preferred for such molecules.
Experimental Protocols: A Generalized Approach
Below are generalized protocols for common analytical methods that could be applied to "this compound".
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A stock solution of "this compound" would be prepared in a volatile, non-polar solvent like hexane or dichloromethane at a concentration of 1 mg/mL. A series of calibration standards would then be prepared by serial dilution.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Sample Preparation: A stock solution of "this compound" would be prepared in a suitable organic solvent like acetonitrile or methanol at 1 mg/mL. Calibration standards would be prepared by serial dilution in the mobile phase. Note: As "this compound" lacks a strong chromophore, direct UV detection would be challenging and may require derivatization or the use of alternative detectors like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~200-210 nm (if UV detection is attempted).
-
Data Presentation: Hypothetical Comparison
The following tables represent the type of quantitative data that would be generated in a cross-validation study comparing two hypothetical laboratories (Lab A and Lab B) analyzing "this compound" using a validated GC-MS method.
Table 1: Comparison of Precision
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Intra-day Precision (%RSD, n=6) | 1.2% | 1.5% | ≤ 2.0% |
| Inter-day Precision (%RSD, n=18) | 2.1% | 2.5% | ≤ 3.0% |
Table 2: Comparison of Accuracy
| Spike Level | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 98.9% | 98.0% - 102.0% |
| Medium (100%) | 100.2% | 100.8% | 98.0% - 102.0% |
| High (120%) | 101.1% | 101.5% | 98.0% - 102.0% |
Table 3: Comparison of Linearity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Consistent Range |
Visualization of Workflows
The following diagrams illustrate the logical flow of a typical analytical method validation and a cross-validation process.
Caption: Workflow for analytical method validation and subsequent cross-validation.
Caption: Generalized workflow for the analysis of a volatile compound by GC-MS.
A Comparative Guide to the Properties of 1-(Allyloxy)decane
This guide provides a comparative analysis of the physicochemical properties of 1-(Allyloxy)decane against its alkane and alcohol analogues, n-Decane and 1-Decanol. This document is intended for researchers, scientists, and professionals in the field of drug development to provide objective data and experimental context for the use of this compound.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound and its comparators.
| Property | This compound | n-Decane | 1-Decanol | Decyl Propyl Ether |
| Molecular Formula | C₁₃H₂₆O | C₁₀H₂₂ | C₁₀H₂₂O | C₁₃H₂₈O |
| Molecular Weight | 198.34 g/mol | 142.28 g/mol | 158.28 g/mol | 200.36 g/mol |
| Boiling Point | 251 °C | 174 °C | 231 °C[1] | Not available |
| Density | Not available | 0.730 g/mL | 0.829 g/mL[1] | Not available |
| LogP | 5.35 | 5.01 | 4.57 | 5.5 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of key physical properties are provided below.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 1-decanol and allyl bromide.
Materials:
-
1-decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), a potassium hydroxide pellet (approx. 2 mmol), and a catalytic amount of TBAI (5 mol%) is prepared.
-
The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess allyl bromide is removed by distillation under reduced pressure.
-
The remaining mixture is loaded onto a silica gel column (100-200 mesh).
-
The product, this compound, is eluted using a mixture of hexane and ethyl acetate (95:5) to yield the pure ether.
Determination of Boiling Point
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is condensing. This constant temperature is the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume.
Apparatus:
-
Pycnometer (a specific volume flask)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.
-
The volume of the pycnometer is known or can be determined by filling it with a liquid of known density (e.g., distilled water).
-
The density of the sample liquid is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Key steps in the synthesis of this compound.
References
comparative analysis of polymerization behavior of allyl monomers
A Comparative Analysis of the Polymerization Behavior of Allyl Monomers
Introduction
Allyl monomers, characterized by the presence of a CH₂=CH-CH₂- group, represent a unique class of unsaturated compounds. Their polymerization behavior differs significantly from that of typical vinyl monomers due to the presence of reactive allylic hydrogens. This guide provides a comparative analysis of the polymerization behavior of various allyl monomers, focusing on different polymerization techniques and the resulting polymer characteristics. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of allyl-containing polymers.
Overview of Allyl Monomer Polymerization
The polymerization of allyl monomers is often challenging, typically resulting in polymers with low molecular weights.[1] This is primarily attributed to a process known as degradative chain transfer. In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a resonance-stabilized allylic radical that is less reactive and slower to re-initiate a new polymer chain, thus terminating the kinetic chain.[1][2]
Despite these challenges, various polymerization techniques have been employed to control the polymerization of allyl monomers and synthesize well-defined polymers. These methods include free-radical polymerization, controlled radical polymerization (CRP) techniques like RAFT and ATRP, and cationic polymerization. The choice of polymerization technique and the specific monomer structure significantly influence the polymerization kinetics and the properties of the resulting polymer.
Comparative Data on Allyl Monomer Polymerization
The following table summarizes key quantitative data from the polymerization of different allyl monomers under various conditions.
| Monomer | Polymerization Method | Initiator/Catalyst | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Allyl Acetate | Free Radical | Benzoyl Peroxide | 80 | Low | Oligomeric | - | [1] |
| Allyl Methacrylate (AMA) | ATRP | CuCl/PMDETA | 50 | >90 | 14,900 - 36,900 | 1.2 - 2.0 | [3] |
| Allyl Methacrylate (AMA) | RAFT | AIBN | 60 | 63 | 8,870 | 1.35 | [4] |
| Styrene/Allyl Methacrylate | RAFT | - | - | - | - | <1.20 | [5] |
| Allyl Alcohol | Free Radical (in acid) | Radical Initiator | RT - 50 | 0.2 - 3.7 | 10,000 - 35,000 | - | [6] |
| Diallyl Phthalate (DAP) | Free Radical | Benzoyl Peroxide | 80 | 25 (at gel point) | High (crosslinked) | - | [7] |
| Allyl Ethers | Cationic (Isomerization) | Transition Metal Complex | RT | High | High | - | [8] |
| Sucrose Allyl Ether (SAE) | Photopolymerization (RMC) | Photoinitiator | RT | - | High | - | [9] |
Experimental Protocols
Free-Radical Polymerization of Allyl Alcohol in Acidic Medium
-
Materials: Allyl alcohol, Lewis acid (e.g., ZnCl₂, CuCl₂, or MgCl₂), radical initiator (e.g., AIBN or BPO), organic solvent (e.g., toluene, hexane, methanol, or isopropanol), or water/concentrated acid.
-
Procedure: The polymerization can be conducted at room temperature or elevated temperatures (e.g., 50°C) under a nitrogen atmosphere or in a sealed tube. The allyl alcohol, Lewis acid, and radical initiator are dissolved in the chosen solvent. The reaction mixture is stirred for a specified period. The resulting polymer is purified by dialysis.[6]
Atom Transfer Radical Polymerization (ATRP) of Allyl Methacrylate (AMA)
-
Materials: Allyl methacrylate (AMA), ethyl 2-bromoisobutyrate (EBrIB) as the initiator, copper(I) chloride (CuCl) as the catalyst, and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) as the ligand. Diphenyl ether can be used as a solvent.
-
Procedure: The polymerization is carried out in a diphenyl ether solution at a controlled temperature, for instance, 50°C. The monomer, initiator, catalyst, and ligand are mixed in the solvent. The reaction proceeds to high monomer conversion while yielding soluble polymers with controlled molecular weights and narrow molecular weight distributions.[3]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Allyl Methacrylate (AMA)
-
Materials: Allyl methacrylate (AMA), a suitable RAFT agent (e.g., a thiocarbonylthio compound), and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Procedure: RAFT polymerization is performed by adding the RAFT agent and initiator to the monomer, either in bulk or in a suitable solvent. The reaction is typically conducted at a temperature appropriate for the chosen initiator (e.g., 60°C for AIBN). The polymerization exhibits first-order kinetics, and the molecular weight of the polymer increases linearly with monomer conversion.[4][10]
Polymerization Mechanisms and Workflows
Free-Radical Polymerization of Allyl Monomers
The free-radical polymerization of allyl monomers is initiated by the decomposition of an initiator to form free radicals. These radicals then add to the double bond of the monomer. A key feature of allyl polymerization is the competing degradative chain transfer reaction, which limits the molecular weight of the resulting polymer.
Caption: Free-radical polymerization of allyl monomers, highlighting degradative chain transfer.
Controlled Radical Polymerization: RAFT
RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and low polydispersity by using a thiocarbonylthio compound as a chain transfer agent (CTA). This process involves a reversible chain transfer between active and dormant polymer chains.
References
- 1. researchgate.net [researchgate.net]
- 2. rubbernews.com [rubbernews.com]
- 3. researchgate.net [researchgate.net]
- 4. Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Scientific.Net [scientific.net]
- 6. Radical polymerization of allyl alcohol and allyl acetate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(Allyloxy)decane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-(allyloxy)decane, a flammable ether. Adherence to these procedures is critical to mitigate risks and ensure the safety of all laboratory personnel.
Essential Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the known hazards of decane and the general risks associated with ethers. This information should be used as a preliminary guide; it is imperative to locate and consult the official SDS for this compound before handling or disposal.
| Hazard Category | Decane | General Ethers | Potential this compound Hazards (Inferred) |
| Physical Hazards | Flammable liquid and vapor. | Can form explosive peroxides upon exposure to air and light. Vapors are often heavier than air and can travel to ignition sources.[1][2] | Flammable liquid and vapor. Potential for explosive peroxide formation. |
| Health Hazards | May be fatal if swallowed and enters airways (aspiration hazard). May cause skin, eye, and respiratory tract irritation.[1] Repeated exposure may cause skin dryness or cracking.[1] | May cause dizziness, drowsiness, and anesthetic effects. Some ethers are irritants. | Aspiration hazard, skin, eye, and respiratory irritant. Potential for central nervous system effects. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3] | Can be harmful to aquatic organisms. | Potentially harmful to aquatic life. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure compliance with general laboratory safety standards.
1. Peroxide Testing (Crucial for Ethers):
-
Rationale: Ethers like this compound can form explosive peroxides over time, especially when exposed to air and light.
-
Procedure:
-
Before disposal, it is critical to test for the presence of peroxides.
-
Use commercially available peroxide test strips.
-
Moisten the test strip with the this compound sample.
-
Observe the color change and compare it to the chart provided with the test strips.
-
If peroxides are present (especially at high concentrations), do not attempt to handle or dispose of the material. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on handling and disposal of peroxide-forming chemicals.
-
2. Waste Collection and Segregation:
-
Container: Use a designated, properly labeled, and chemically resistant waste container. The original container can be used if it is in good condition.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "this compound." Include the date of accumulation.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all sources of ignition.[3]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water. All materials used for cleanup should be disposed of as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4]
-
Contact your institution's EHS office to arrange for pickup and disposal.
-
Do not pour this compound down the drain. [2]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for an official Safety Data Sheet (SDS). Always consult the SDS for this compound and your institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of this chemical. Adherence to all local, state, and federal regulations is mandatory.
References
Navigating the Safe Handling of 1-(Allyloxy)decane: A Procedural Guide
Important Notice: A specific Safety Data Sheet (SDS) for 1-(Allyloxy)decane (CAS No. 3295-96-3) was not publicly available at the time of this writing. The following guidance is based on the safety information for the structurally related compound, n-Decane (CAS No. 124-18-5). The allyloxy functional group may impart different and potentially more significant hazards. Therefore, this information should be used as a preliminary guide only and with caution. It is imperative to obtain the specific SDS from the supplier before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, storage, and disposal are critical for ensuring laboratory safety.
Quantitative Data Summary for n-Decane
For quick reference, the following table summarizes key quantitative data for n-Decane. This data should be considered indicative and may not accurately represent the properties of this compound.
| Property | Value |
| Molecular Formula | C10H22 |
| Molecular Weight | 142.28 g/mol |
| Boiling Point | 174 °C |
| Melting Point | -30 °C |
| Flash Point | 46 °C (115 °F) - closed cup |
| Upper Explosion Limit | 5.4 %(V) |
| Lower Explosion Limit | 0.8 %(V) |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is essential.
Recommended PPE for Handling n-Decane
| Protection Type | Specification |
| Eye and Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Choose body protection according to the amount and concentration of the dangerous substance at the work place.[2] Flame retardant antistatic protective clothing is recommended. |
| Respiratory Protection | If the substance is handled in a way that generates vapor or mist, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Operational Plans: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.
Handling Procedures
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][2] Use non-sparking tools and explosion-proof equipment.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage Procedures
-
Container: Keep container tightly closed in a dry and well-ventilated place.[1]
-
Conditions: Store in a cool place.[1] Keep away from heat and sources of ignition.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Emergency and Disposal Plans
In the event of an emergency or for routine disposal, the following procedures should be followed.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor/physician. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
General Guidance:
-
Do not empty into drains.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Contaminated packaging should be treated as the product itself.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a flammable liquid like n-Decane, which can serve as a preliminary model for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
